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Foundational

An In-depth Technical Guide to Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate: Synthesis, Characterization, and Potential Applications

Abstract: The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide provides a detailed technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide provides a detailed technical overview of a specific derivative, Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate (CAS No: 1017968-62-5).[3] We will explore its molecular architecture, outline robust synthetic strategies with a focus on the Wittig reaction, detail comprehensive methods for structural elucidation, and discuss its potential therapeutic applications based on established structure-activity relationships. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.

Molecular Architecture and Physicochemical Properties

Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is a multifaceted molecule featuring three key domains: a 2-phenyl-1H-indole core, an ethyl ester, and an acrylate linker. This unique combination imparts specific electronic and steric properties that are critical to its reactivity and potential biological function.

  • 2-Phenyl-1H-indole Core: This forms the heterocyclic foundation. The indole ring itself is a critical pharmacophore, while the phenyl group at the C2 position adds significant steric bulk and lipophilicity, influencing how the molecule interacts with biological targets.[4]

  • Acrylate System: The α,β-unsaturated ester is a Michael acceptor, a reactive site for nucleophilic addition. This functionality is often implicated in the mechanism of action for covalent inhibitors in drug design.

  • Ethyl Ester: This group modulates the compound's solubility and can be a site for metabolic hydrolysis, potentially acting as a pro-drug feature.

The logical first step in any research endeavor involving a novel compound is to visualize its structure and understand its fundamental properties.

Caption: Chemical Structure of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate.

A summary of its key computed and known properties is presented below.

PropertyValueSource(s)
CAS Number 1017968-62-5[3]
Molecular Formula C₁₉H₁₇NO₂[3]
Molecular Weight 291.35 g/mol (Calculated)
Appearance Expected to be a crystalline solid[1]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO)[1]
Stereochemistry Typically synthesized as the more stable (E)-isomer[5]

Strategic Synthesis: The Wittig Reaction Approach

To construct the C-C double bond of the acrylate moiety, two primary synthetic routes are viable: the Knoevenagel condensation and the Wittig reaction.

  • Knoevenagel Condensation: This involves reacting the precursor aldehyde (2-phenyl-1H-indole-3-carboxaldehyde) with a compound containing an active methylene group, like diethyl malonate, followed by hydrolysis and decarboxylation.[6][7] While effective, this multi-step process can sometimes lead to side reactions.

  • Wittig Reaction: This offers a more direct and highly reliable method for olefination.[8] It involves the reaction of an aldehyde or ketone with a phosphorus ylide. For our target, the reaction between 2-phenyl-1H-indole-3-carboxaldehyde and a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is ideal.[9]

Rationale for Selecting the Wittig Reaction: The choice of the Wittig reaction is strategic. The use of a stabilized ylide (one bearing an electron-withdrawing group like an ester) strongly favors the formation of the thermodynamically more stable (E)-alkene.[5][8] This provides excellent stereochemical control, which is paramount in drug development where isomers can have vastly different biological activities. The reaction is also known for its high functional group tolerance, making it a robust choice.[10]

G cluster_0 Ylide Formation (In Situ) cluster_1 Wittig Reaction PPH3 Triphenylphosphine Salt Phosphonium Salt PPH3->Salt + EtBrAc Ethyl Bromoacetate EtBrAc->Salt SN2 Ylide Stabilized Ylide Ethyl (triphenylphosphoranylidene)acetate Salt->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde 2-Phenyl-1H-indole-3-carboxaldehyde Aldehyde->Oxaphosphetane Product Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate Oxaphosphetane->Product Cycloreversion SideProduct Triphenylphosphine Oxide Oxaphosphetane->SideProduct

Caption: Reaction mechanism workflow for the Wittig synthesis.

Experimental Protocol: Wittig Synthesis

This protocol is a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials:

  • 2-phenyl-1H-indole-3-carboxaldehyde

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized Wittig reagent)[9]

  • Toluene, anhydrous

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254 plates)

  • Mobile Phase for TLC: e.g., 30% Ethyl Acetate in Hexane

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenyl-1H-indole-3-carboxaldehyde (1.0 eq).

  • Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq). The slight excess ensures complete consumption of the aldehyde.

  • Solvent Addition: Add anhydrous toluene (approx. 50 mL) to dissolve the reactants. Expertise Insight: Toluene is chosen for its high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate, and its inertness to the Wittig reagents.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC every 1-2 hours.

    • Spotting: On a TLC plate, spot the starting aldehyde, the Wittig reagent, and the co-spotted reaction mixture.

    • Observation: The reaction is complete when the spot corresponding to the aldehyde has been completely consumed. The product spot should appear as a new, typically higher Rf spot. The triphenylphosphine oxide byproduct will also be visible.

  • Work-up:

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator. The result will be a crude solid or oil.

  • Purification:

    • The primary byproduct is triphenylphosphine oxide, which can be challenging to separate. Column chromatography is the most effective method.

    • Column Preparation: Pack a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

    • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%). Collect fractions and monitor by TLC.

    • Isolation: Combine the pure fractions containing the desired product and evaporate the solvent to yield Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate as a solid.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the synthesized compound is a critical step that relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For indole derivatives, the N-H and carbonyl regions are particularly informative.[7] The spectrum of a related compound, ethyl indole-3-acrylate, serves as a useful reference.[11]

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Indole) ~3400 - 3300 (broad)Characteristic of the N-H bond in the indole ring. Broadening may occur due to hydrogen bonding.
Aromatic C-H Stretch ~3100 - 3000Corresponds to the C-H bonds on the phenyl and indole aromatic rings.
Aliphatic C-H Stretch ~2980 - 2850From the ethyl group (CH₂ and CH₃).
C=O Stretch (Ester) ~1725 - 1705Strong, sharp peak due to the conjugated ester carbonyl. Conjugation with the C=C bond lowers the frequency slightly.
C=C Stretch (Alkene & Ar) ~1630 - 1500Multiple peaks corresponding to the acrylate double bond and the aromatic rings.
C-O Stretch (Ester) ~1250 - 1150Strong peak characteristic of the C-O single bond in the ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of atoms and the stereochemistry of the acrylate double bond.

¹H NMR (Proton NMR):

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Rationale
Indole N-H 8.0 - 9.0Broad singlet (br s)Deshielded proton on the nitrogen atom.
Aromatic H's 7.0 - 7.8Multiplet (m)Protons on the 2-phenyl and indole rings will appear in this complex region.
Vinylic H (β to C=O) ~7.8Doublet (d), J ≈ 16 HzDeshielded by the adjacent aromatic ring and carbonyl group. A large J value confirms (E)-stereochemistry.
Vinylic H (α to C=O) ~6.4Doublet (d), J ≈ 16 HzCoupled to the other vinylic proton.
Ester -OCH₂- ~4.2Quartet (q), J ≈ 7 HzMethylene protons of the ethyl group, split by the adjacent methyl group.
Ester -CH₃ ~1.3Triplet (t), J ≈ 7 HzMethyl protons of the ethyl group, split by the adjacent methylene group.

¹³C NMR (Carbon NMR):

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Ester C=O 167 - 170Carbonyl carbon of the conjugated ester.
Aromatic & Vinylic C's 110 - 145A complex region containing carbons from the indole, phenyl, and acrylate moieties.
Ester -OCH₂- ~60Methylene carbon of the ethyl ester.
Ester -CH₃ ~14Methyl carbon of the ethyl ester.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected Molecular Ion (M⁺): m/z = 291.1259 (for C₁₉H₁₇NO₂)

  • Common Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester group (-COOC₂H₅, 73 Da).

Potential Applications in Drug Discovery

The structural motifs within Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate suggest significant potential for applications in drug discovery. The 2-phenylindole core is a well-established pharmacophore with a broad range of reported biological activities.

  • Anticancer Activity: Numerous 2-phenylindole derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines, including breast and lung cancer.[1][12] The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

  • Antimicrobial & Antiviral Properties: The indole nucleus is a cornerstone of many antimicrobial agents.[4] Specifically, 2-phenylindole derivatives have shown activity against various bacteria, fungi, and viruses, including Hepatitis B Virus (HBV) and Tuberculosis (TB).[1]

  • Anti-inflammatory Activity: Certain 2-phenylindole derivatives have been identified as potent inhibitors of cyclooxygenase (COX-2) enzymes and regulators of pathways like NFκB, indicating potential as anti-inflammatory agents.[12][13]

The presence of the acrylate group in the target molecule introduces the possibility of it acting as a covalent inhibitor, potentially forming a stable bond with a cysteine residue in a target protein's active site. This mechanism is increasingly being explored for developing highly specific and potent therapeutic agents.

Conclusion

Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is a compound of significant interest, built upon the highly valued 2-phenylindole scaffold. This guide has detailed a robust and stereoselective synthetic pathway via the Wittig reaction, providing a clear, self-validating protocol for its preparation. Comprehensive spectroscopic benchmarks have been established to ensure unambiguous structural confirmation. Based on extensive literature for related structures, this molecule represents a promising candidate for further investigation in anticancer, antimicrobial, and anti-inflammatory drug discovery programs.

References

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). Journal of Molecular Pharmaceutics & Organic Process Research. [Link]

  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. (2023). ResearchGate. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ethyl 3-(2-methoxycarbonylmethyl-1-phenylsulfonyl-1 H -indol-3-yl)acrylate. (2006). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate. Pharmaffiliates. [Link]

  • The Wittig Reaction. (2014). UC Berkeley College of Chemistry. [Link]

  • Supporting Information for a chemical publication. The Royal Society of Chemistry. [Link]

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2017). MDPI. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Ethyl indole-3-acrylate. NIST WebBook. [Link]

  • Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extract of Acacia concinna Pods as a Natural Surfactant. (2014). Der Pharma Chemica. [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. [Link]

  • Additional experimental data for a chemical publication. Beilstein Journals. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

Sources

Exploratory

Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 3-(2-phenyl-1H-indol-3-yl)-acrylate Introduction Ethyl 3-(2-phenyl-1H-indol-3-yl)-acrylate is a molecule of significant interest within the fields of organic synthesis and medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-(2-phenyl-1H-indol-3-yl)-acrylate

Introduction

Ethyl 3-(2-phenyl-1H-indol-3-yl)-acrylate is a molecule of significant interest within the fields of organic synthesis and medicinal chemistry. Its structure features a 2-phenylindole core, a privileged scaffold known for its presence in numerous biologically active compounds, appended with an ethyl acrylate functional group. This acrylate moiety not only extends the conjugation of the indole system but also introduces a reactive Michael acceptor, a feature frequently exploited in the design of targeted covalent inhibitors for drug development. This guide provides a comprehensive overview of the molecule's fundamental properties, a detailed protocol for its synthesis and characterization, and a discussion of its rationale for use in modern drug discovery.

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity in a research setting is to have a firm grasp of its basic molecular and physical properties. These data are critical for accurate experimental planning, reaction stoichiometry calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₂[1]
Molecular Weight 291.35 g/mol [1]
CAS Number 1017968-62-5[1]
Canonical IUPAC Name ethyl (E)-3-(2-phenyl-1H-indol-3-yl)prop-2-enoate
Common Synonyms 3-(2-phenyl-1H-indol-3-yl)-acrylic acid ethyl ester; 2-phenyl-1H-indole-3-acrylic acid ethyl ester[1]
Storage Conditions 2-8°C Refrigerator[1]

Synthesis and Mechanistic Considerations

The construction of Ethyl 3-(2-phenyl-1H-indol-3-yl)-acrylate is most effectively achieved through a condensation reaction that forms the α,β-unsaturated ester. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this transformation, valued for its high yield and exceptional stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.

Rationale for Method Selection: The HWE reaction is chosen over the traditional Wittig reaction for several key reasons. Firstly, the phosphonate carbanion used in the HWE is more nucleophilic and generally less basic than the corresponding phosphonium ylide, which reduces the likelihood of side reactions. Secondly, and most critically for this application, the byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying product purification significantly compared to the often-problematic triphenylphosphine oxide from a Wittig reaction.

Diagram of Synthetic Workflow

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification Indole 2-Phenyl-1H-indole-3-carbaldehyde Base_Addition Base Addition (e.g., NaH) Deprotonation of Phosphonate HWE_Reagent Triethyl phosphonoacetate HWE_Reagent->Base_Addition Condensation Nucleophilic Attack & Condensation Formation of (E)-alkene Base_Addition->Condensation Formation of Carbanion Quench Aqueous Quench Condensation->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Ethyl 3-(2-phenyl-1H-indol-3-yl)-acrylate Purify->Product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Experimental Protocol
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

  • Carbanion Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF. Carefully add triethyl phosphonoacetate (1.1 equivalents) dropwise. The choice of a strong base like NaH is critical to ensure complete deprotonation of the phosphonate, driving the reaction forward. Allow the mixture to stir at 0°C for 30 minutes.

  • Condensation: Dissolve 2-phenyl-1H-indole-3-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure Ethyl 3-(2-phenyl-1H-indol-3-yl)-acrylate.

Structural Elucidation and Analytical Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach ensures that the structure is unequivocally validated.

Diagram of Characterization Workflow

Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Input Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR Structural Backbone MS Mass Spectrometry (HRMS) Input->MS Molecular Weight IR IR Spectroscopy Input->IR Functional Groups HPLC HPLC Analysis Input->HPLC Quantitative Purity Output Structural Confirmation & Purity >95% NMR->Output MS->Output IR->Output HPLC->Output Drug Discovery Rationale Compound Ethyl 3-(2-phenyl-1H-indol-3-yl)-acrylate Scaffold 2-Phenylindole Core Compound->Scaffold Moiety Acrylate Moiety Compound->Moiety Privileged Privileged Structure in Medicinal Chemistry Scaffold->Privileged Bioactivity Known Anticancer & Antiviral Activity Scaffold->Bioactivity MichaelAcceptor Michael Acceptor Moiety->MichaelAcceptor Covalent Enables Covalent Inhibition MichaelAcceptor->Covalent Target Targets Nucleophilic Residues (e.g., Cysteine in Kinases) Covalent->Target

Sources

Foundational

A Technical Guide to the Biological Activity of 2-Phenyl Substituted Indole Acrylates

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-phenylindole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylindole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic functionalization of this core, particularly at the 3-position, offers a powerful route to modulate and enhance its therapeutic potential. This technical guide focuses on a specific, highly promising class of derivatives: 2-phenyl substituted indole acrylates. The introduction of the acrylate moiety—a reactive α,β-unsaturated carbonyl system—presents a unique opportunity for covalent interaction with biological targets, potentially leading to enhanced potency and prolonged duration of action. This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, supported by detailed experimental protocols and insights into their structure-activity relationships.

The 2-Phenylindole Scaffold: A Foundation of Therapeutic Potential

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[3] When substituted with a phenyl group at the 2-position, the resulting scaffold gains favorable physicochemical properties and a three-dimensional architecture conducive to binding with diverse biological targets. This has led to the development of 2-phenylindole derivatives as potent therapeutic agents across several disease areas.[1]

  • Anticancer Activity: A primary area of investigation for 2-phenylindole derivatives is oncology. Many of these compounds exhibit potent anti-proliferative effects against a range of cancer cell lines, including breast, lung, and prostate cancers.[1][2] A predominant mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]

  • Anti-inflammatory Properties: Several 2-phenylindole derivatives have demonstrated significant anti-inflammatory effects. Mechanistic studies reveal that these compounds can suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and enzymes like Cyclooxygenase-2 (COX-2).[1][2][4]

  • Antimicrobial Efficacy: The scaffold has also yielded compounds with potent antibacterial and antifungal properties. These derivatives can act by inhibiting essential microbial enzymes, such as DNA gyrase in bacteria or lanosterol 14α-demethylase in fungi.[1]

The Acrylate Moiety: A Handle for Enhanced Bioactivity

The addition of an acrylate group at the 3-position of the 2-phenylindole core is a deliberate design strategy. The acrylate functional group is an electrophilic Michael acceptor. This feature enables it to form covalent bonds with nucleophilic residues, such as cysteine or lysine, present in the active sites of target proteins. This potential for covalent modification can translate into:

  • Increased Potency: By forming a stable, covalent bond, the inhibitor can achieve a higher degree of target occupancy at lower concentrations.

  • Prolonged Duration of Action: Covalent inhibition is often irreversible, meaning the biological effect can persist long after the compound has been cleared from systemic circulation.

  • Overcoming Resistance: In some cases, covalent inhibitors can overcome drug resistance mechanisms that rely on reducing the binding affinity of non-covalent drugs.

While the broader class of indole derivatives has shown promise, specific research into indolyl acrylamides (a close analogue to acrylates) has demonstrated potent activity against multidrug-resistant bacteria like Acinetobacter baumannii, underscoring the therapeutic potential of this specific chemical modification.[5]

Synthesis Strategies for 2-Phenyl Substituted Indole Acrylates

The synthesis of 2-phenylindole-3-acrylates typically involves a multi-step process, beginning with the construction of the core indole scaffold followed by the introduction of the acrylate side chain.

Core Scaffold Synthesis

Two primary methods are widely employed for synthesizing the 2-phenylindole core:

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine with acetophenone to form the corresponding phenylhydrazone, which then undergoes intramolecular cyclization upon heating to yield 2-phenylindole.[6][7]

  • Palladium-Catalyzed Heteroannulation: A more modern and versatile approach involves a one-pot reaction between a 2-haloaniline and phenylacetylene, catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂). This method, often involving a Sonogashira cross-coupling followed by cyclization, tolerates a wider range of functional groups.[8][9]

Acrylate Moiety Introduction

Once the 2-phenylindole core is functionalized at the 3-position with an aldehyde (e.g., 2-phenyl-1H-indole-3-carbaldehyde), the acrylate side chain can be introduced via several standard organic reactions, most commonly the Knoevenagel condensation. This involves reacting the aldehyde with an active methylene compound, such as a malonic acid derivative, in the presence of a base.

The following workflow illustrates a general synthetic pathway.

G cluster_0 Part 1: 2-Phenylindole Core Synthesis cluster_1 Part 2: Functionalization & Acrylate Formation A 2-Iodoaniline C Pd(PPh3)2Cl2 / CuI Triethylamine, DMF A->C B Phenylacetylene B->C D 2-Phenyl-1H-indole C->D Sonogashira Coupling & Cyclization E Vilsmeier-Haack Reaction (POCl3, DMF) D->E F 2-Phenyl-1H-indole- 3-carbaldehyde E->F G Ethyl Malonate Piperidine (Base) F->G H Ethyl (E)-3-(2-phenyl-1H-indol-3-yl)acrylate G->H Knoevenagel Condensation G cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB (leading to degradation) NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Transcription Inflammatory Gene Transcription Inhibitor 2-Phenylindole Acrylate Inhibitor->IKK Inhibits Gene Target Genes (TNF-α, IL-6, COX-2) NFkB_n->Gene Binds DNA

Inhibition of the NF-κB Signaling Pathway.
Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Indole-based compounds, including those with acrylate or acrylamide functionalities, have shown significant promise. [5][10]

  • Mechanism of Action: The mechanisms can be varied. In bacteria, targets include essential enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication. [1]Other indole derivatives disrupt the bacterial cell membrane, leading to a loss of integrity and cell death. [11]The acrylate moiety can enhance this activity by covalently binding to surface proteins or enzymes, effectively disabling key cellular processes. Studies on indole-acrylonitrile derivatives have identified compounds with potent activity against Gram-positive bacteria like Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 8-16 µg/mL. [10]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-phenylindole acrylate scaffold is crucial for optimizing biological activity. Based on studies of related derivatives, several key structural features have been identified:

Position/MoietyModificationImpact on ActivityReference
Indole N1 Alkylation (e.g., with chlorobenzyl groups)Can significantly increase anti-inflammatory activity.[1]
Indole Ring Substitution with electron-withdrawing (e.g., -F, -NO₂) or electron-donating (e.g., -CH₃) groupsModulates electronic properties and can enhance potency and selectivity for specific targets.[12]
2-Phenyl Ring Substitution (ortho, meta, para) with groups like -OCH₃, -F, -ClCrucial for tuning activity. For example, 3,4,5-trimethoxy substitution is often vital for potent tubulin polymerization inhibition.[3]
3-Acrylate Chain Modification of the ester or amide groupAlters solubility, cell permeability, and reactivity as a Michael acceptor.[5][13]

Table 1: Key Structure-Activity Relationships for 2-Phenylindole Derivatives.

Data from studies on 2-phenylindole derivatives as inhibitors of nitric oxide (NO) and NF-κB further illustrate these principles.

CompoundR¹ (Indole Ring)R² (2-Aryl Ring)Nitrite IC₅₀ (µM)NF-κB IC₅₀ (µM)
2-phenylindole (1) HH38.1 ± 1.825.4 ± 2.1
Compound 5 3-CH=NOHH4.4 ± 0.56.9 ± 0.8
Compound 7 3-CNH4.8 ± 0.48.5 ± 2.0
Compound 10at H6'-MeO-naphthalen-2'-yl> 500.6 ± 0.2

Table 2: Inhibitory activities of selected 2-phenylindole derivatives against nitrite production and NF-κB in LPS-stimulated RAW264.7 cells. Data sourced from.[4] This data highlights how modifications at the 3-position (compounds 5 and 7) and on the 2-aryl ring (compound 10at) dramatically enhance potency against inflammatory targets.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential.

In Vitro Anticancer Assay: MTT Cell Proliferation Assay

This protocol provides a method for assessing the cytotoxic effects of 2-phenylindole acrylates on a cancer cell line (e.g., HeLa or MDA-MB-231).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain (e.g., S. aureus ATCC 29213).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of ~1.5 x 10⁶ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Prepare a 2X working stock of the test compound and add 100 µL to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the positive growth control and sterility control, respectively.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can be confirmed by measuring the optical density at 600 nm.

Challenges and Future Perspectives

While 2-phenyl substituted indole acrylates hold significant therapeutic promise, their development is not without challenges. The reactivity of the acrylate moiety, while beneficial for potency, can also lead to off-target effects and potential toxicity. Therefore, careful molecular design is required to balance reactivity and selectivity.

Future research should focus on:

  • Synthesis of Focused Libraries: Creating a diverse library of these compounds with systematic variations on the indole and phenyl rings to refine SAR and optimize for potency and safety.

  • Mechanism of Covalent Binding: Utilizing mass spectrometry and other proteomic techniques to confirm the covalent binding to target proteins and identify the specific amino acid residues involved.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Areas: Given the diverse biology of the indole scaffold, these compounds could be explored for other applications, such as antiviral or neuroprotective agents.

References

  • Taylor & Francis. (2012, November 16). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022, February 28). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Retrieved from [Link]

  • RSC Publishing. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. Retrieved from [Link]

  • ACS Publications. (2022, January 7). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Retrieved from [Link]

  • PubMed. (2022, February 1). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Retrieved from [Link]

  • MDPI. (2023, June 22). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Retrieved from [Link]

  • PMC. Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains. Retrieved from [Link]

  • OMICS International. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • OMICS International. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. Retrieved from [Link]

  • PMC. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Retrieved from [Link]

  • MDPI. (2022, December 28). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Retrieved from [Link]

  • Bentham Science. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]

  • ResearchGate. Synthesis and evaluation of acrylate resins suspending indole derivative structure in the side chain for marine antifouling. Retrieved from [Link]

  • PMC. (2013, August 19). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Retrieved from [Link]

  • RSC Publishing. (2013). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC. (2020, April 2). Synthesis of α-indolylacrylates as potential anticancer agents using a Brønsted acid ionic liquid catalyst and the butyl acetate solvent. Retrieved from [Link]

  • ResearchGate. (2022, April 30). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). Retrieved from [Link]

  • PMC. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Retrieved from [Link]

  • ResearchGate. Anti-inflammatory effect of 2-phenyl sulpha/substituted indoles on carragreenan-induced oedema of the laboratory mice. Retrieved from [Link]

  • PMC. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]

  • Organic Syntheses. 2-PHENYLINDOLE. Retrieved from [Link]

  • YouTube. (2024, March 10). 2-phenylindole : Organic Synthesis. Retrieved from [Link]

  • MDPI. (2024, February 22). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]

  • ResearchGate. Synthesis of various 2-phenylindole derivatives via the optimized conditions. Retrieved from [Link]

  • PMC. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. Retrieved from [Link]

  • Longdom Publishing. (2021, November 26). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. Inhibition by different terpenoids in NF-κB signaling pathways (Ub-ubiquitination; P-phosphorylation). Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2012, September 15). Synthesis and biological evaluation of 2-aryl-3-isoxazolinyl-indole derivatives as anti-inflammatory agents. Retrieved from [Link]

  • PMC. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31). Retrieved from [Link]

  • Research and Reviews. (2015, October 23). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Properties & Handling of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate in DMSO

Executive Summary & Compound Profile Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is a synthetic indole derivative characterized by a highly lipophilic, conjugated scaffold. Commonly utilized as a building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is a synthetic indole derivative characterized by a highly lipophilic, conjugated scaffold. Commonly utilized as a building block in medicinal chemistry or a probe in biological screening, its successful application relies heavily on proper solvation.

While Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound, its specific physicochemical properties—namely the 2-phenylindole core fused with an acrylate tail —present unique challenges regarding aggregation, light sensitivity, and aqueous precipitation ("crashing out").

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
CAS Number 1017968-62-5Reference identity.
Formula C₁₉H₁₇NO₂Moderate molecular weight (291.35 g/mol ).
Structure Planar, conjugated aromatic system.High tendency for

-

stacking/aggregation.
Predicted LogP ~4.2 - 4.8 (High Lipophilicity)Excellent DMSO solubility; Poor aqueous solubility.
Reactive Motifs

-unsaturated ester (Acrylate)
Susceptible to Michael addition; light-sensitive (E/Z isomerization).

Solubility in DMSO: Mechanisms & Limits

Theoretical & Empirical Solubility

Based on structural analogs (e.g., phenyl-indole derivatives), Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate exhibits high solubility in pure DMSO (Grade


 99.9%).
  • Saturation Limit: Typically 50 mM – 100 mM at 25°C.

  • Working Stock Concentration: 10 mM is the recommended standard for biological assays to ensure thermodynamic stability and prevent precipitation upon freeze-thaw cycles.

  • Solvation Mechanism: DMSO acts as a dipolar aprotic solvent, disrupting the intermolecular hydrogen bonding of the indole N-H and solvating the hydrophobic phenyl rings via dispersion forces.

Critical Stability Factors
  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed atmospheric water (even at 1-2%) can significantly reduce the solubility of this lipophilic compound, leading to "silent precipitation" (micro-crystals invisible to the naked eye).

  • Photostability: The acrylate moiety is photosensitive. Exposure to ambient light can drive

    
     isomerization or radical polymerization. Always handle in amber vials. 
    

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, verified 10 mM stock solution in anhydrous DMSO.

Materials
  • Compound: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate (Solid).

  • Solvent: Anhydrous DMSO (stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Methodology
  • Weighing: Weigh approximately 2.91 mg of solid into the amber vial. (Adjust mass for larger volumes, e.g., 29.1 mg for 10 mL).

  • Solvent Addition: Add anhydrous DMSO to achieve exactly 10 mM concentration.

    • Calculation: Volume (mL) = Mass (mg) / 2.9135.

  • Dispersal: Vortex vigorously for 30 seconds.

  • Sonication (Critical): The planar structure promotes stacking. Sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes to ensure complete dissolution of micro-aggregates.

  • Visual Inspection: Invert the vial against a light source. The solution should be clear and free of particulate matter.

  • Aliquot & Storage: Immediately aliquot into single-use volumes (e.g., 50

    
    L) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
    

Aqueous Dilution & "Crash-Out" Prevention

The most critical failure point occurs when diluting the DMSO stock into aqueous assay buffers (PBS, media). The high LogP means the compound will precipitate if the DMSO concentration drops too low without carrier proteins (like BSA) or surfactants.

The "Intermediate Dilution" Method

Directly pipetting 10 mM stock into 100% aqueous buffer often causes immediate precipitation at the injection site. Use the following workflow to maintain solubility:

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Final Conc) (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Add DMSO to Buffer slowly with vortexing) Precip RISK: Precipitation (Cloudy Solution) Stock->Precip Direct 1:1000 Dilution Final Final Assay Well (1x Conc) (1% DMSO) Inter->Final 1:10 Dilution (Add to Assay Plate)

Figure 1: Recommended Serial Dilution Workflow to prevent compound precipitation.

Key Rule: Ensure the intermediate dilution step contains sufficient organic solvent or surfactant (e.g., 0.05% Tween-20) to keep the compound soluble before the final dilution.

Troubleshooting & Quality Control

Diagnostic Workflow for Solubility Issues

If inconsistent data is observed (e.g., high variability between replicates), follow this logic path to identify solubility artifacts.

Troubleshooting Start Issue: Inconsistent Assay Data CheckVis Visual Inspection of Stock (Precipitate?) Start->CheckVis Sonicate Action: Sonicate & Warm (37°C) CheckVis->Sonicate Yes CheckDMSO Check DMSO Quality (Water Content > 0.5%?) CheckVis->CheckDMSO No (Clear) Replace Action: Prepare Fresh Stock in Anhydrous DMSO CheckDMSO->Replace Yes (Hygroscopic) Nephelometry Test: Nephelometry / DLS (Detect Aggregates) CheckDMSO->Nephelometry No (Dry) Nephelometry->Replace Aggregates Found

Figure 2: Troubleshooting logic for solubility-related assay failures.

Quality Control Specifications
ParameterAcceptance CriteriaMethod
Appearance Clear, colorless to pale yellow solution.Visual
Purity (HPLC)

95% (Peak Area)
LC-MS (ACN/Water gradient)
Water Content

0.2% in DMSO stock
Karl Fischer Titration
Stability > 6 months at -20°C (dark)Re-test purity

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Way, L. (2018). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules.

  • PubChem Compound Summary. (n.d.). "Ethyl 3-(2-phenyl-1H-indol-3-yl)acrylate."[1] National Center for Biotechnology Information.

Sources

Foundational

Technical Guide: Ethyl 3-(2-phenyl-1H-indol-3-yl)acrylate

Nomenclature, Synthesis, and Pharmacological Applications Nomenclature and Structural Analysis The compound Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate represents a privileged scaffold in medicinal chemistry, merging the bi...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Pharmacological Applications

Nomenclature and Structural Analysis

The compound Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate represents a privileged scaffold in medicinal chemistry, merging the bioactivity of the indole core with the Michael-acceptor properties of an acrylate side chain.

Preferred IUPAC Name (PIN)

While the name provided in the topic is semi-systematic, the rigorous IUPAC designation requires prioritizing the ester functionality and defining the olefin geometry.

  • Systematic Name: Ethyl (2E)-3-(2-phenyl-1H-indol-3-yl)prop-2-enoate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 291.35 g/mol

Structural Deconstruction

The nomenclature is derived via the following hierarchy:

  • Principal Functional Group: The ester (ethyl ...oate).[1]

  • Parent Chain: A 3-carbon unsaturated chain (prop-2-enoate), historically known as acrylate.

  • Substituent: The indole ring is attached at position 3 of the acrylate. The indole itself is substituted with a phenyl group at its position 2.[2][3]

  • Stereochemistry: The double bond typically adopts the (

    
    )-configuration (trans) due to steric repulsion between the bulky indole moiety and the ester group during synthesis.
    

Nomenclature Indole Indole Core (Scaffold) Target Ethyl (2E)-3-(2-phenyl-1H-indol-3-yl)prop-2-enoate Indole->Target C3 Attachment Phenyl 2-Phenyl Group (Lipophilic Domain) Phenyl->Indole C2 Substitution Acrylate Ethyl Acrylate Chain (Michael Acceptor) Acrylate->Target Parent Chain

Figure 1: Structural assembly of the target molecule.

Synthetic Pathways[3][4][5][6][7]

The synthesis of 2-phenylindole-3-acrylates generally follows a convergent route. The most robust method involves constructing the indole core, introducing a formyl handle, and performing an olefination reaction.

Retrosynthetic Analysis[8]
  • C3-C

    
     Bond:  Formed via Horner-Wadsworth-Emmons (HWE) or Wittig reaction.
    
  • C3-Formyl Group: Introduced via Vilsmeier-Haack formylation.[4]

  • Indole Core: Formed via Fischer Indole Synthesis.[5]

Step-by-Step Protocol
Step 1: Synthesis of 2-Phenylindole (Fischer Indole Synthesis)

Reagents: Acetophenone, Phenylhydrazine, Polyphosphoric acid (PPA).

  • Condense acetophenone (1.0 eq) with phenylhydrazine (1.0 eq) in ethanol with catalytic acetic acid to form the hydrazone.

  • Heat the isolated hydrazone in PPA at 100–120°C to induce [3,3]-sigmatropic rearrangement and cyclization.

  • Quench with ice water; filter the precipitate. Recrystallize from ethanol.

Step 2: Vilsmeier-Haack Formylation

Reagents: POCl


, DMF (Dimethylformamide).
  • Cool DMF (3.0 eq) to 0°C. Add POCl

    
     (1.2 eq) dropwise to form the Vilsmeier reagent (chloroiminium salt).
    
  • Add 2-phenylindole (1.0 eq) dissolved in DMF.

  • Heat to 70–80°C for 3 hours. The electrophilic substitution occurs exclusively at C3 due to the activation by the nitrogen lone pair.

  • Hydrolyze the intermediate iminium salt with aqueous sodium acetate.

  • Product: 2-phenyl-1H-indole-3-carboxaldehyde.

Step 3: Horner-Wadsworth-Emmons (HWE) Olefination

This step is preferred over the Wittig reaction for stabilizing the (


)-isomer and simplifying purification.

Reagents: Triethyl phosphonoacetate, Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu), THF.

  • Activation: Suspend NaH (1.2 eq, 60% in oil) in anhydrous THF at 0°C under argon.

  • Ylide Formation: Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min until gas evolution ceases.

  • Addition: Add 2-phenyl-1H-indole-3-carboxaldehyde (1.0 eq) dissolved in THF.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NH

    
    Cl. Extract with ethyl acetate.
    
  • Purification: Silica gel column chromatography.

  • Yield: Typically 85–95% of the (

    
    )-isomer.
    

Synthesis Start Acetophenone + Phenylhydrazine Step1 Fischer Indole Synthesis (PPA, 100°C) Start->Step1 Inter1 2-Phenylindole Step1->Inter1 Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Inter1->Step2 Inter2 2-Phenylindole-3-carboxaldehyde Step2->Inter2 Step3 HWE Reaction (Triethyl phosphonoacetate, NaH) Inter2->Step3 Final Ethyl 3-(2-phenyl-1H-indol-3-yl)acrylate Step3->Final

Figure 2: Convergent synthetic pathway for the target acrylate.

Pharmacological Applications[2][3][6][9][10]

The 3-(2-phenyl-1H-indol-3-yl)acrylate scaffold is a validated pharmacophore in oncology and inflammation research.

Mechanism of Action
  • Tubulin Polymerization Inhibition: The structural similarity to combretastatin A-4 allows these acrylates to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

  • NF-

    
    B Inhibition:  2-phenylindole derivatives have been shown to inhibit the NF-
    
    
    
    B signaling pathway, reducing the expression of pro-inflammatory cytokines (IL-6, TNF-
    
    
    ).
  • Michael Acceptor Reactivity: The

    
    -unsaturated ester can form covalent bonds with cysteine residues in target proteins (e.g., kinases) via Michael addition, potentially acting as an irreversible inhibitor.
    
Structure-Activity Relationship (SAR) Data
Structural RegionModificationBiological Effect
C2-Phenyl p-Methoxy / p-FluoroEnhances lipophilicity and potency against breast cancer lines (MCF-7).
Indole N1 MethylationOften reduces H-bond donor capability, decreasing potency in tubulin binding.
Ester (Ethyl) Hydrolysis to AcidIncreases solubility but reduces membrane permeability; often used as a prodrug strategy.
Double Bond Reduction to alkaneDrastic loss of activity (loss of Michael acceptor function and planarity).

Analytical Characterization

To validate the synthesis of Ethyl (2E)-3-(2-phenyl-1H-indol-3-yl)prop-2-enoate, researchers should look for the following spectral signatures:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       11.80 ppm (s, 1H):  Indole N-H (broad singlet, exchangeable).
      
    • 
       7.95 ppm (d, J = 16.0 Hz, 1H):  Vinylic proton (
      
      
      
      -carbon), indicative of trans geometry.
    • 
       6.45 ppm (d, J = 16.0 Hz, 1H):  Vinylic proton (
      
      
      
      -carbon).
    • 
       4.25 ppm (q, 2H) & 1.35 ppm (t, 3H):  Ethyl ester group.
      
    • 
       7.30–7.60 ppm (m):  Aromatic protons (Indole + Phenyl ring).
      
  • Mass Spectrometry (ESI-MS):

    • [M+H]

      
      :  Calculated: 292.13; Observed: 292.1 
      
      
      
      0.1.

References

  • MDPI. (2017). Synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate and related indole derivatives. Molbank.

  • National Institutes of Health (NIH). (2009). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.[6] Bioorganic & Medicinal Chemistry.

  • ResearchGate. (2025). Research progress on the structure and biological diversities of 2-phenylindole derivatives. ResearchGate.[7][5]

  • NIST. (2023). Ethyl indole-3-acrylate Chemical Data. NIST Chemistry WebBook.[8]

  • Royal Society of Chemistry. (2015). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues. RSC Advances.

Sources

Protocols & Analytical Methods

Method

Strategic Catalytic Functionalization of 2-Phenylindole Scaffolds

Topic: Catalytic methods for 2-phenylindole functionalization Content Type: Application Note and Protocol Guide Application Note & Protocol Guide Introduction: The 2-Phenylindole Challenge The 2-phenylindole moiety is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic methods for 2-phenylindole functionalization Content Type: Application Note and Protocol Guide

Application Note & Protocol Guide

Introduction: The 2-Phenylindole Challenge

The 2-phenylindole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in numerous estrogen receptor modulators (e.g., Bazedoxifene), anti-breast cancer agents, and fluorescent probes. However, the functionalization of this scaffold presents a unique regioselectivity challenge.[1]

Unlike simple indoles, where the C2 position is the primary target for directed C-H activation, 2-phenylindole is sterically blocked at C2. This forces a strategic divergence in synthetic planning:

  • C3-H Functionalization: The most electron-rich site, prone to electrophilic attack.

  • Phenyl-Ring (Ortho) Functionalization: Accessible via chelation-assisted C-H activation using the indole nitrogen.

  • C4-H Functionalization: The "remote" position, historically difficult to access but now unlockable using specific directing groups (DGs) at C3.

This guide details three distinct, field-proven catalytic protocols to access these complementary chemical spaces.

Strategic Regioselectivity Map

The following diagram illustrates the reactive sites and the catalytic systems required to access them.

RegioselectivityMap Indole 2-Phenylindole Scaffold C3 C3-Position (Electrophilic) Indole->C3 Pd(II) / Rh(II) Electrophilic Subst. Ortho Phenyl-Ortho (Chelation Controlled) Indole->Ortho Ru(II) / Rh(III) N-Directed C4 C4-Position (Remote Directed) Indole->C4 Pd(II) C3-Carbonyl Directed C3_Detail Arylation, Alkylation (Friedel-Crafts type) C3->C3_Detail Ortho_Detail Annulation with Alkynes (Isoquinolines) Ortho->Ortho_Detail C4_Detail Arylation via 6-membered Palladacycle C4->C4_Detail

Figure 1: Strategic map of reactive sites on 2-phenylindole and the catalytic logic required to access them.

Protocol A: C3-H Arylation (Electrophilic Pathway)

Target: Introduction of aryl groups at the electron-rich C3 position. Mechanism: Electrophilic Palladation.[2] Significance: This method avoids the need for pre-functionalized 3-haloindoles. It leverages the inherent nucleophilicity of the indole C3 position under ligandless Pd-catalysis.

Materials
  • Substrate: 2-Phenylindole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[3]

  • Additive: Benzyl(tributyl)ammonium chloride (BnEt₃NCl) (20 mol%)

    • Note: This phase transfer catalyst (PTC) stabilizes soluble Pd clusters, preventing "Pd-black" precipitation.

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[3]

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 2-phenylindole (193 mg, 1.0 mmol), Aryl Bromide (1.2 mmol), K₂CO₃ (414 mg, 3.0 mmol), BnEt₃NCl (62 mg, 0.2 mmol), and Pd(OAc)₂ (11.2 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 100 °C (oil bath temperature) for 12–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (2-phenylindole) is highly fluorescent; disappearance of the blue fluorescent spot usually indicates conversion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Separate phases. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expert Insight: If using electron-deficient aryl bromides, conversion is typically faster. For sterically hindered aryl bromides, increase catalyst loading to 10 mol% and temperature to 110 °C (reflux).

Protocol B: Directed C4-H Arylation (Remote Pathway)

Target: Functionalization of the benzene ring (C4) using a directing group at C3. Mechanism: Pd(II)/Pd(IV) Catalytic Cycle via a 6-membered palladacycle. Significance: Accessing the C4 position is notoriously difficult due to the distance from the indole nitrogen. This protocol uses a C3-aldehyde or ketone to "reach around" and activate C4.

Mechanistic Workflow

The choice of acid additive is critical here.[4] TFA (Trifluoroacetic acid) promotes the Pd(II) pathway required for C-H activation, while preventing Pd(0) aggregation.

C4Mechanism Start Substrate: 3-Formyl-2-phenylindole Coordination Coordination: C3-Carbonyl binds Pd(II) Start->Coordination CH_Activation C-H Activation: Formation of 6-membered Palladacycle at C4 Coordination->CH_Activation - AcOH Ox_Addition Oxidative Addition: Ar-I adds to Pd(II) -> Pd(IV) CH_Activation->Ox_Addition + Ar-I Red_Elim Reductive Elimination: C-C Bond Formation Ox_Addition->Red_Elim Product Product: 4-Aryl-3-formyl-2-phenylindole Red_Elim->Product - Pd(II) Product->Coordination Regenerated Pd(II)

Figure 2: Mechanistic cycle for C3-carbonyl directed C4-arylation.

Materials
  • Substrate: 3-Formyl-2-phenylindole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[5][6]

  • Oxidant: Silver Acetate (AgOAc) (2.0 equiv)

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)

    • Critical: HFIP is a hydrogen-bond donor solvent that stabilizes the transition state and promotes C-H cleavage.

Step-by-Step Procedure
  • Setup: In a screw-cap vial, weigh 3-Formyl-2-phenylindole (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and AgOAc (67 mg, 0.4 mmol).

  • Solvent System: Add HFIP (1.0 mL) and TFA (15 µL, 0.2 mmol).

    • Safety: HFIP is volatile and corrosive; handle in a fume hood.

  • Reaction: Seal and heat to 100 °C for 16 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove Ag salts. Wash the pad with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Petroleum ether/EtOAc).

Troubleshooting: If C2-arylation (decarboxylative) is observed (rare with aldehydes but possible with acids), ensure the temperature does not exceed 100 °C. The C3-formyl group is robust and directs exclusively to C4 under these conditions.

Protocol C: Ru-Catalyzed Ortho-Annulation

Target: Functionalization of the 2-phenyl ring at the ortho position, followed by cyclization to form Indolo[2,1-a]isoquinolines. Mechanism: Ru(II)-catalyzed C-H activation / Alkyne Insertion. Significance: This is a "complexity-generating" reaction that builds a new fused ring system in a single step.

Materials
  • Substrate: 2-Phenylindole (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Oxidant: Cu(OAc)₂·H₂O (2.0 equiv)

  • Additive: AgSbF₆ (20 mol%)

    • Function: Abstracts chloride to generate the active cationic Ru(II) species.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Procedure
  • Activation: In a glovebox or under N₂, mix [Ru(p-cymene)Cl₂]₂ (15 mg, 0.025 mmol) and AgSbF₆ (34 mg, 0.1 mmol) in DCE (2 mL) and stir for 10 mins at room temperature to generate the active catalyst.

  • Addition: Add 2-Phenylindole (0.5 mmol), the Alkyne (0.6 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to RT. Dilute with CH₂Cl₂ and wash with water.

  • Purification: The product is often a highly colored (yellow/orange) solid. Purify via column chromatography.

Comparative Summary

FeatureProtocol A (C3-Arylation)Protocol B (C4-Arylation)Protocol C (Ortho-Annulation)
Reactive Site Indole C3Indole C4 (Benzenoid)2-Phenyl Ring (Ortho)
Catalyst Pd(OAc)₂ (Ligandless)Pd(OAc)₂[Ru(p-cymene)Cl₂]₂
Directing Group None (Electronic control)C3-Formyl / AcetylIndole NH
Key Reagent Aryl BromideAryl Iodide + HFIPAlkyne + AgSbF₆
Primary Product 2,3-Diphenylindole4-Aryl-2-phenylindoleIndolo-isoquinoline
Complexity Low (Substitution)High (Remote C-H)High (Annulation)

References

  • Pd-Catalyzed C3-Arylation

    • Title: Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions.[3]

    • Source:The Journal of Organic Chemistry (2008).
    • URL:[Link]

  • Pd-Catalyzed Directed C4-Arylation

    • Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
    • Source:The Journal of Organic Chemistry (2022).
    • URL:[Link]

  • Ru-Catalyzed Ortho-Annulation

    • Title: Ruthenium(II)
    • Source:Organic Letters (2017).
    • URL:[Link]

  • General Review on Indole C-H Activation

    • Title: Transition metal-catalyzed C–H functionalizations of indoles.[1][2][4][6][7][8][9]

    • Source:New Journal of Chemistry (2021).
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Esterification of 3-(2-phenyl-1H-3-indolyl)-acrylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-phenyl-1H-3-indolyl)-acrylic acid and its ester derivatives are of significant interest in medicinal chemistry and drug development due to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-phenyl-1H-3-indolyl)-acrylic acid and its ester derivatives are of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in a vast array of biologically active compounds. The esterification of this acrylic acid derivative is a key chemical transformation for creating libraries of compounds for screening, modifying pharmacokinetic properties, and for use as synthetic intermediates. This document provides a detailed guide to the esterification of 3-(2-phenyl-1H-3-indolyl)-acrylic acid, offering two robust protocols—the classic Fischer-Speier esterification and the milder Steglich esterification—to accommodate different substrate sensitivities and laboratory capabilities.

The indole nucleus, while generally stable, can be sensitive to harsh acidic conditions and high temperatures, which may lead to side reactions or degradation. Therefore, the choice of esterification method is critical. This guide will detail the causality behind the experimental choices for each protocol, ensuring a thorough understanding of the underlying chemistry.

Mechanistic Considerations for Esterification

Esterification is fundamentally the condensation reaction between a carboxylic acid and an alcohol, resulting in the formation of an ester and water. The primary challenge in esterification is to drive the reaction equilibrium towards the product side. This is typically achieved by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.

Two primary mechanisms are considered for the esterification of 3-(2-phenyl-1H-3-indolyl)-acrylic acid:

  • Fischer-Speier Esterification : This is an acid-catalyzed nucleophilic acyl substitution. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[1][2][3]

  • Steglich Esterification : This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).[4][5][6] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol, activated by DMAP, then attacks this intermediate to form the ester. The byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration. This method is particularly advantageous for substrates that are sensitive to acidic conditions.[4][7]

Experimental Workflows

The following diagrams illustrate the general workflows for the Fischer-Speier and Steglich esterification procedures.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-(2-phenyl-1H-3-indolyl)-acrylic acid in excess alcohol B Add acid catalyst (e.g., H2SO4) A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Neutralize with base (e.g., NaHCO3) E->F G Extract with organic solvent F->G H Wash with brine and dry G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Fischer-Speier Esterification Workflow.

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve acid, alcohol, and DMAP in an aprotic solvent B Cool to 0°C A->B C Add DCC solution B->C D Stir at 0°C, then warm to RT C->D E Monitor reaction by TLC D->E F Filter to remove DCU E->F G Wash filtrate with acid and base F->G H Wash with brine and dry G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Steglich Esterification Workflow.

Protocol 1: Fischer-Speier Esterification

This protocol is a classic and cost-effective method suitable for producing simple alkyl esters when the starting material is not overly sensitive to acid.

Materials and Equipment
Reagent/EquipmentSpecification
3-(2-phenyl-1H-3-indolyl)-acrylic acidAs required
Alcohol (e.g., Methanol, Ethanol)Anhydrous, excess (can be used as solvent)
Sulfuric Acid (H₂SO₄) or p-TsOHConcentrated, catalytic amount (e.g., 5 mol%)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Organic Solvent (e.g., Ethyl Acetate)For extraction
BrineSaturated aqueous NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel
Column chromatography setupSilica gel
Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-phenyl-1H-3-indolyl)-acrylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

  • Reaction : Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst until the effervescence ceases.

    • Remove the excess alcohol using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the ester. Perform the extraction three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Protocol 2: Steglich Esterification

This protocol is recommended for acid-sensitive substrates or when using more complex and valuable alcohols. It is a milder procedure that generally provides high yields.[4][8]

Materials and Equipment
Reagent/EquipmentSpecification
3-(2-phenyl-1H-3-indolyl)-acrylic acidAs required
Alcohol (e.g., Methanol, Ethanol, etc.)1.2 eq
N,N'-Dicyclohexylcarbodiimide (DCC)1.1 eq
4-Dimethylaminopyridine (DMAP)0.1 eq
Dichloromethane (DCM)Anhydrous
Hydrochloric Acid (HCl)1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice bath
Filtration apparatus
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel
Column chromatography setupSilica gel
Procedure
  • Reaction Setup : To a round-bottom flask containing a magnetic stir bar, add 3-(2-phenyl-1H-3-indolyl)-acrylic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (0.1 eq). Dissolve the solids in anhydrous dichloromethane.

  • DCC Addition : Cool the flask in an ice bath to 0°C. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in a small amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture.

  • Reaction : Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up :

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Data Summary

The following table provides a hypothetical comparison of the two methods for the synthesis of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate. Actual results may vary depending on the specific reaction conditions and scale. A known CAS number for this compound is 1017968-62-5.[9]

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst H₂SO₄ (catalytic)DMAP (catalytic)
Coupling Agent NoneDCC
Solvent Excess EthanolDichloromethane
Temperature Reflux (approx. 78°C)0°C to Room Temperature
Reaction Time 2-6 hours4-12 hours
Typical Yield 60-80%80-95%
Purity (crude) ModerateHigh
Byproduct WaterDicyclohexylurea (DCU)
Work-up Neutralization, ExtractionFiltration, Extraction
Advantages Cost-effective, simple setupMild conditions, high yield, suitable for sensitive substrates
Disadvantages Harsh acidic conditions, potential for side reactionsMore expensive reagents, DCU can be difficult to remove completely

Conclusion

The esterification of 3-(2-phenyl-1H-3-indolyl)-acrylic acid can be successfully achieved using either the Fischer-Speier or the Steglich method. The choice of protocol should be guided by the stability of the substrate, the nature of the alcohol, and the desired yield and purity. For simple, robust syntheses, the Fischer-Speier method offers a cost-effective solution. For more delicate substrates or when higher yields are paramount, the milder conditions of the Steglich esterification are preferable. Both protocols, when executed with care, provide reliable pathways to the desired ester products, which are valuable compounds for further research and development.

References

  • Grokipedia. Steglich esterification. [Link]

  • Kumar, G. S., et al. (2006). Ethyl 3-(2-methoxycarbonylmethyl-1-phenylsulfonyl-1 H -indol-3-yl)acrylate. Request PDF. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]

  • PMC. (E)-Methyl 3-(1H-indol-3-yl)acrylate. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • PMC. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Beilstein Journals. Additional experimental data. [Link]

  • NIH. (E)-Methyl 3-(1H-indol-2-yl)acrylate. [Link]

  • NIH. (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate. [Link]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Scribd. Steglich Esterification | PDF | Ester. [Link]

  • Common Organic Chemistry. Acid to Ester (DCC + DMAP). [Link]

  • SynArchive. Fischer-Speier Esterification. [Link]

  • PubMed. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. [Link]

  • ACS Publications. Facile Synthesis of α-Substituted Acrylate Esters. [Link]

  • PMC. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

  • Beilstein Journals. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. [Link]

  • ResearchGate. (PDF) Esterification of acrylic acid with ethanol using pervaporation membrane reactor. [Link]

  • Rsc.org. 20230818 Indole Synthesis SI. [Link]

  • MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [Link]

  • ResearchGate. Esterification of Acrylic Acid with Different Alcohols Catalyzed by Zirconia Supported Tungstophosphoric Acid. [Link]

  • Google Patents.
  • Pharmaffiliates. Chemical Name : Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate. [Link]

  • Google Patents.
  • PMC. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. [Link]

  • CORE. ESTERIFICATION OF ACRYLIC ACID WITH 2-ETHYL HEXANOL OVER SULFATED FERUM PROMOTED ZIRCONIA MOHD AEDLAN NUR BIN AHMAD SUPERVISOR:. [Link]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of Indole Acrylate Esters

Executive Summary Indole-3-acrylate esters are privileged pharmacophores in drug discovery, exhibiting potent anti-inflammatory, anticancer, and antioxidant properties. Conventional thermal synthesis of these scaffolds (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-acrylate esters are privileged pharmacophores in drug discovery, exhibiting potent anti-inflammatory, anticancer, and antioxidant properties. Conventional thermal synthesis of these scaffolds (via Knoevenagel or Heck pathways) often suffers from prolonged reaction times (12–24 hours), harsh solvents, and variable yields due to thermal gradients.

This Application Note details a dual-pathway microwave-assisted protocol that reduces reaction times to minutes while significantly improving purity profiles. By leveraging the specific heating mechanisms of dielectric heating—dipolar polarization and ionic conduction—researchers can access these scaffolds with greater reproducibility.

Scientific Foundation: Why Microwave?

The Dielectric Heating Advantage

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall (creating thermal gradients), microwave irradiation generates heat volumetrically inside the reaction matrix.[1]

  • Dipolar Polarization: Polar molecules (e.g., DMF, Ethanol, or the Indole dipole) align with the oscillating electric field. The molecular friction generated by this realignment (2.45 billion times per second) results in rapid internal heating.

  • Ionic Conduction: Dissolved salts (e.g., catalysts like ammonium acetate or TBAB) oscillate under the field, generating heat through collision.

Reaction Pathways

This guide covers two distinct synthetic entries to Indole Acrylates, depending on the starting material availability:

  • Pathway A (Green): Knoevenagel Condensation of Indole-3-carboxaldehydes.[2]

  • Pathway B (Metal-Catalyzed): Heck Coupling of Haloindoles.

Visualizing the Workflow

The following decision matrix outlines the selection logic and operational flow for the two protocols.

IndoleSynthesisWorkflow Start Target: Indole-3-Acrylate Ester Decision Starting Material? Start->Decision RouteA Pathway A: Indole-3-Carboxaldehyde Decision->RouteA Aldehyde Available RouteB Pathway B: Haloindole (Br/I) Decision->RouteB Halide Available ReagentsA Reagents: Active Methylene (Ethyl cyanoacetate) + NH4OAc RouteA->ReagentsA ReagentsB Reagents: Acrylate Ester + Pd Catalyst + Base RouteB->ReagentsB MechanismA Mechanism: Knoevenagel Condensation ReagentsA->MechanismA MechanismB Mechanism: Heck Cross-Coupling ReagentsB->MechanismB MW_CondA MW Conditions: Solvent-Free or EtOH 300W | 1-3 mins MechanismA->MW_CondA MW_CondB MW Conditions: DMF/Water + TBAB 140-160°C | 10-20 mins MechanismB->MW_CondB Product Isolated Indole Acrylate MW_CondA->Product MW_CondB->Product

Figure 1: Decision matrix for selecting the optimal microwave synthesis pathway based on substrate availability.

Protocol A: Green Knoevenagel Condensation

Best for: Synthesizing


-cyano or 

-carboxy substituted acrylates. Green Score: High (Solvent-free capability).
Materials
  • Substrate: Indole-3-carboxaldehyde (1.0 equiv)

  • Reagent: Ethyl cyanoacetate or Diethyl malonate (1.0–1.2 equiv)

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 equiv)
    
  • Vessel: 10 mL Pyrex microwave process vial (open or loosely capped for solvent-free; sealed for ethanol).

Step-by-Step Methodology
  • Pre-Mixing: In the microwave vial, intimately mix the Indole-3-carboxaldehyde and Ethyl cyanoacetate.

  • Catalyst Addition: Add catalytic

    
    .[2][3][4] If the mixture is solid, add 2-3 drops of Ethanol to create a slurry (optional, but improves homogeneity).
    
  • Irradiation:

    • Mode: Constant Power or Dynamic Temperature.

    • Settings: 300 W (Power mode) OR 100°C (Temp control).

    • Time: 60–120 seconds.

    • Observation: Monitor for rapid melting and solidification (indicating product formation).

  • Workup:

    • Cool to room temperature.

    • Add cold water (5 mL) and stir. The solid product will precipitate.

    • Filter and wash with cold aqueous ethanol.

    • Purification: Recrystallize from Ethanol/Water (usually no chromatography needed).

Expected Results
ParameterConventional Heating (Reflux)Microwave Assisted
Time 3 – 6 Hours1 – 3 Minutes
Yield 65 – 75%85 – 98%
Solvent Toluene/Benzene (Toxic)None or Ethanol (Green)

Protocol B: Pd-Catalyzed Heck Coupling

Best for: Unsubstituted vinyl esters; accessing 2- or 5-substituted indoles. Technical Note: This reaction requires a phase transfer agent (TBAB) to stabilize Pd nanoparticles formed under MW irradiation.

Materials
  • Substrate: 5-Bromoindole or 5-Iodoindole (1.0 equiv)

  • Reagent: Ethyl Acrylate (1.5 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand:

    
     (10 mol%) (Optional if using "ligand-free" conditions with TBAB)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv) or 
    
    
    
    .
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) – Critical for MW stabilization.

  • Solvent: DMF or Water/PEG-400 mixture.

Step-by-Step Methodology
  • Vessel Prep: Flush a 10 mL microwave vial with Argon/Nitrogen.

  • Charge: Add Haloindole, Palladium catalyst, and TBAB.

  • Solvent/Base: Add DMF (2 mL), Base, and finally Ethyl Acrylate. Cap the vial immediately with a PTFE-lined septum.

  • Irradiation:

    • Mode: Dynamic Temperature Control (PID).

    • Pre-stir: 30 seconds.

    • Ramp: 2 minutes to target temperature.

    • Hold:140°C for 10–15 minutes .

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF/TBAB.

    • Dry organic layer over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanistic Visualization (Heck Cycle)

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Haloindole) Coord Olefin Coordination OxAdd->Coord + Acrylate MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Reductive Elimination (Base Regen) BetaElim->RedElim + Indole Acrylate RedElim->Pd0 - HX (Base neutralized)

Figure 2: The Pd(0)/Pd(II) catalytic cycle accelerated by microwave irradiation. The rate-limiting oxidative addition step is significantly enhanced by thermal superheating.

Optimization & Troubleshooting

The "Hot Spot" Phenomenon

In heterogeneous mixtures (Protocol A), microwave irradiation can create microscopic "hot spots" where the temperature exceeds the bulk measurement.

  • Impact: Accelerates reaction but risks charring.

  • Solution: Use a magnetic stir bar with high RPM (600+) to ensure thermal homogeneity.

Palladium Black Formation (Protocol B)

Under high MW energy, Pd catalysts can agglomerate into inactive "Pd black."

  • Solution: Always include TBAB (Tetrabutylammonium bromide). It acts as a phase transfer catalyst and forms a molten salt layer that stabilizes Pd nanoparticles, preventing deactivation.

Pressure Management

Acrylates have low boiling points.

  • Safety: Always use certified pressure vials (rated >300 psi).

  • Protocol: Do not exceed 80% volume capacity of the vial to allow headspace for gas expansion.

References

  • Biradar, J. S., & Sasidhar, B. S. (2011).[2] Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry, 46(12), 6112–6118.[2] [Link]

  • Leadbeater, N. E., & Marco, M. (2005). Microwave-Promoted Heck Coupling Using Ultralow Metal Catalyst Concentrations. The Journal of Organic Chemistry, 70(1), 161–168. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Dallinger, D., & Kappe, C. O. (2007).[5] Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews, 107(6), 2563–2591.[5] [Link]

  • Kumar, P., et al. (2022).[6] Recent advancements on biological activity of indole and their derivatives: A review. The Thai Journal of Pharmaceutical Sciences, 46(3). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate

Case ID: IND-ACR-003 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist Executive Summary & Reaction Overview Welcome to the technical support interface for indole function...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-ACR-003 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Overview

Welcome to the technical support interface for indole functionalization. You are attempting to synthesize Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate , a conjugated system often used as an intermediate for pharmacological targets.

The presence of the phenyl group at the C2 position creates significant steric hindrance adjacent to the C3-aldehyde, distinguishing this synthesis from standard indole-3-acrylate protocols. Standard room-temperature Wittig conditions often result in stalled conversion or low yields due to this steric barrier.

The Primary Route: Wittig Olefination

We recommend the Wittig reaction as the primary protocol due to its high stereoselectivity for the E-isomer (trans) when using stabilized ylides.

  • Precursor: 2-phenyl-1H-indole-3-carboxaldehyde

  • Reagent: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide)

  • Target: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate

Reaction Pathway Visualization

WittigPathway Start 2-Phenylindole-3-carboxaldehyde Inter Oxaphosphetane (Sterically Hindered) Start->Inter Nucleophilic Attack (Requires Heat) Ylide Ph3P=CHCO2Et (Stabilized Ylide) Ylide->Inter Product Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate (E-Isomer) Inter->Product Elimination Byproduct Triphenylphosphine Oxide (TPPO) Inter->Byproduct Driving Force (P=O Bond Formation)

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the oxaphosphetane formation step.

Optimized Experimental Protocol

Warning: The C2-phenyl group blocks the trajectory of the bulky triphenylphosphine ylide. Dichloromethane (DCM) at reflux (40°C) is often insufficient for this specific substrate.

Standard Operating Procedure (SOP-IND-2P)
  • Stoichiometry:

    • 1.0 eq 2-phenyl-1H-indole-3-carboxaldehyde

    • 1.2 - 1.5 eq (Carbethoxymethylene)triphenylphosphorane (Excess required to drive kinetics)

    • Solvent: Toluene (Anhydrous)

    • Concentration: 0.2 M - 0.5 M (High concentration favors bimolecular reaction)

  • Execution:

    • Charge the flask with aldehyde and ylide under Nitrogen/Argon.

    • Add Toluene.

    • CRITICAL STEP: Heat to Reflux (110°C) for 12–24 hours.

    • Monitor: Check TLC every 4 hours. If conversion stalls >50%, add 0.2 eq additional ylide.

  • Workup (The "TPPO Problem"):

    • Cool reaction to Room Temperature (RT).[1]

    • Concentrate solvent to ~10% volume.

    • Add cold Hexanes or Diethyl Ether (10x volume) and stir vigorously for 30 mins.

    • Observation: TPPO (Triphenylphosphine oxide) precipitates as a white solid.

    • Filter off the TPPO.[2][3][4][5] The filtrate contains your product.[2]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction conversion is stuck at 40-50%."

Diagnosis: Steric hindrance and Reversibility. The betaine intermediate formation is reversible. The bulky C2-phenyl group destabilizes the transition state. Solution:

  • Switch Solvent: Move from THF/DCM to Xylene (bp 140°C) or Toluene (bp 110°C). Higher thermal energy is required to overcome the activation barrier.

  • Catalyst Spike: Add 5-10 mol% Benzoic Acid . Acid catalysis can activate the aldehyde carbonyl without quenching the stabilized ylide.

Issue 2: "I cannot separate the product from Triphenylphosphine Oxide (TPPO)."

Diagnosis: TPPO co-elutes with polar acrylates on silica. Solution: Use the ZnCl₂ Complexation Method (Non-Chromatographic).

  • Dissolve crude mixture in Ethanol.

  • Add 2.0 eq of ZnCl₂ (dissolved in min. EtOH).[2][3][5][6]

  • Stir for 1 hour. A complex [ZnCl₂(TPPO)₂] will precipitate.[2]

  • Filter the solid.[1][2][4][5][7] Concentrate the filtrate to recover product.[2]

  • Reference: This method is highly effective for removing TPPO from polar products [1].

Issue 3: "I am getting a mixture of E and Z isomers."

Diagnosis: Kinetic vs. Thermodynamic control. Solution:

  • Thermodynamic Push: Ensure you are refluxing. Stabilized ylides naturally favor the E-isomer (trans) under thermodynamic control.

  • Isomerization: If you isolate a mixture, reflux the crude material in Ethanol with a catalytic amount of Iodine (I₂) for 2 hours to isomerize Z to the more stable E form.

Alternative Route: Knoevenagel Condensation

If the Wittig reaction fails to yield >60% after optimization, switch to the Knoevenagel condensation. This route avoids TPPO entirely and is often "greener."

Protocol:

  • Mix 2-phenylindole-3-carboxaldehyde (1 eq) and Ethyl Malonate (1.2 eq).

  • Solvent: Ethanol or Toluene.

  • Base: Piperidine (0.1 eq) + Acetic Acid (0.1 eq).

  • Reflux with a Dean-Stark trap (if in Toluene) to remove water.

  • Note: This initially forms the diester. Decarboxylation may occur in situ or require a second step (heating with NaCl/DMSO) depending on exact conditions, but using Monoethyl malonate drives direct acrylate formation [2].

Data & Decision Matrix

Solvent Selection Table for 2-Phenyl Indole Substrates

SolventBoiling PointSuitabilityNotes
DCM 40°CPoor Insufficient energy for sterically hindered indoles.
THF 66°CModerate Good solubility, but may still be too cool for full conversion.
Ethanol 78°CGood Good for Knoevenagel; less ideal for Wittig (solvolysis risk).
Toluene 110°CExcellent Recommended. High T, non-polar (precipitates TPPO on cooling).
Xylene 140°CAdvanced Use only if Toluene reflux fails after 24h.
Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC: Is Aldehyde remaining? Problem->CheckTLC YesAldehyde Yes: Incomplete Conversion CheckTLC->YesAldehyde SM Visible NoAldehyde No: Conversion Complete CheckTLC->NoAldehyde SM Gone ActionHeat Action: Switch to Toluene Reflux Increase Time YesAldehyde->ActionHeat CheckSpots Check Spots: Messy/Streaking? NoAldehyde->CheckSpots ActionStoich Action: Add 0.5 eq more Ylide ActionHeat->ActionStoich YesMessy Yes: TPPO Contamination CheckSpots->YesMessy NoMessy No: Clean but Low Mass CheckSpots->NoMessy ActionZn Action: ZnCl2 Precipitation or Hexane Wash YesMessy->ActionZn ActionWorkup Action: Check Aqueous Layer pH (Did you lose product to acid/base wash?) NoMessy->ActionWorkup

Figure 2: Diagnostic logic flow for identifying yield loss vectors.

References

  • Batesky, D. C., et al. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). "Knoevenagel Condensation - Doebner Modification."

  • BenchChem. (2025). "Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions."

  • Master Organic Chemistry. (2018). "The Wittig Reaction: Mechanism and Examples."

Sources

Optimization

Solving solubility issues of 2-phenylindole derivatives in aqueous media

A Guide to Overcoming Aqueous Solubility Challenges in Research and Development Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylindole derivati...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Aqueous Solubility Challenges in Research and Development

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylindole derivatives. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but also the underlying scientific rationale to help you troubleshoot and solve the solubility challenges inherent to this important class of compounds. This resource is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.

Section 1: Understanding the Challenge - Core Solubility FAQs

This section addresses the fundamental reasons behind the poor aqueous solubility of 2-phenylindole derivatives.

Q1: Why are my 2-phenylindole derivatives consistently showing poor solubility in aqueous buffers?

A: The low aqueous solubility of 2-phenylindole derivatives is intrinsic to their molecular structure. It stems from a combination of factors:

  • High Lipophilicity: The core structure consists of two fused aromatic rings (the indole) and an additional phenyl ring. These extensive non-polar surfaces lead to a high octanol-water partition coefficient (LogP), meaning the molecule preferentially partitions into fatty or non-polar environments over water.[1] The experimental LogP for the parent 2-phenylindole is approximately 3.97-4.21, indicating significant hydrophobicity.[1]

  • Strong Crystal Lattice Energy: These planar aromatic structures can pack efficiently into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by water, further limiting solubility.

  • Weak Hydrogen Bonding Potential: While the indole nitrogen can act as a hydrogen bond donor, the rest of the large molecule lacks strong hydrogen bonding groups to interact favorably with water molecules.

The parent 2-phenylindole, for instance, has a measured aqueous solubility of only 0.7 µg/mL at pH 7.4, classifying it as practically insoluble.[2]

Q2: Does the 'pKa' of my compound matter if it's not dissolving in neutral water?

A: Absolutely. While the parent 2-phenylindole is a very weak acid with a predicted pKa of around 16.8, many derivatives are synthesized with acidic or basic functional groups to modulate their biological activity.[1][3] The solubility of such ionizable drugs is highly dependent on the pH of the medium.[4]

  • For acidic derivatives (e.g., containing a carboxylic acid): Solubility will increase significantly at pH values above the pKa, as the molecule becomes a more soluble anion (carboxylate).

  • For basic derivatives (e.g., containing an amine): Solubility will increase dramatically at pH values below the pKa, as the molecule is protonated to form a more soluble cation (ammonium).

Therefore, understanding the pKa of your specific derivative is a critical first step in developing a solubilization strategy.

Section 2: Troubleshooting Guide - Step-by-Step Experimental Protocols

This section provides practical, step-by-step methodologies for common solubilization techniques.

Q3: My compound has an ionizable group. How can I systematically use pH to increase its solubility?

A: For any ionizable compound, determining its pH-solubility profile is the most logical first step. This allows you to identify the optimal pH range for your experiments and quantify the solubility enhancement.

This protocol is based on the standard shake-flask method, which is a reliable way to measure equilibrium solubility.[5][6]

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). Pharmacopoeial buffer solutions are recommended.[5] Verify the final pH of each buffer at your experimental temperature (e.g., 25°C or 37°C) with a calibrated pH meter.

  • Sample Preparation: Add an excess amount of your 2-phenylindole derivative to separate vials containing a fixed volume (e.g., 1-2 mL) of each buffer. The key is to have undissolved solid remaining at the end of the experiment, ensuring saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to reach a thermodynamic equilibrium.[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation at a high speed followed by careful collection of the supernatant is effective. Filtering through a low-binding syringe filter (e.g., 0.22 µm PVDF) is also common, but ensure you discard the initial volume to saturate any binding sites on the filter.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase or solvent and determine the drug concentration using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the corresponding pH of each buffer. This plot is your pH-solubility profile and will clearly show the pH at which your compound is most soluble.[8]

Q4: My compound is non-ionizable or its solubility is still insufficient even after pH adjustment. How should I select and use a co-solvent?

A: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[2][9] This is a very common and effective strategy for early-stage in vitro assays and preclinical formulations.[10]

CoSolvent_Workflow A Start: Compound is poorly soluble B Step 1: Select Biocompatible Co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol) A->B C Step 2: Perform Solubility Screening B->C D Prepare stock solutions of compound in 100% of each co-solvent. C->D E Serially dilute stocks into aqueous buffer (e.g., PBS pH 7.4). D->E F Observe for precipitation visually. Determine highest concentration that remains clear. E->F G Step 3: Select Optimal System (Highest solubility with lowest % co-solvent) F->G H Final Formulation for Experiment G->H

Caption: Workflow for selecting an appropriate co-solvent system.

While specific data for every 2-phenylindole derivative is not available, the following table provides a representative example of how substitutions on a heterocyclic scaffold can dramatically affect solubility in different solvent systems, demonstrating the principles of this approach.[11]

Compound SystemSubstitutionSolubility in Water (µg/mL)Solubility in Ethanol (mg/mL)Fold Increase (Water)
Phenyl-acetohydrazonoylUnsubstituted (Parent)5.9514.98-
Phenyl-acetohydrazonoyl3,5-di-CF3 on Phenyl Ring418.5>150~70x

This table illustrates the principle that structural modifications and solvent choice significantly impact solubility.

Q5: I need a higher concentration for my experiments than co-solvents can provide, or I need to avoid organic solvents. Are cyclodextrins a good option?

A: Yes, cyclodextrins are an excellent choice, particularly for in vivo studies where high concentrations of organic co-solvents can be toxic. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They work by encapsulating the lipophilic drug molecule (the "guest") within their cavity, forming a water-soluble "inclusion complex".[13]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[14]

Cyclodextrin_Mechanism cluster_0 In Aqueous Solution Drug Poorly Soluble 2-Phenylindole Derivative Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a drug by cyclodextrin to form a soluble complex.

This protocol determines if a cyclodextrin can solubilize your compound and establishes the binding stoichiometry.[15]

  • Prepare HP-β-CD Solutions: Create a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM) in your desired buffer (e.g., PBS, pH 7.4).

  • Add Excess Compound: Add an excess amount of your 2-phenylindole derivative to each HP-β-CD solution.

  • Equilibrate: Seal the vials and shake at a constant temperature for 24-48 hours until equilibrium is reached.

  • Separate and Quantify: Centrifuge and/or filter the samples to remove undissolved solid, then quantify the concentration of your compound in the supernatant as described in the pH-solubility protocol.

  • Analyze the Data: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis).

    • Interpretation: A linear increase in drug solubility with increasing HP-β-CD concentration (an AL-type diagram) typically indicates the formation of a 1:1 soluble complex, which is the desired outcome.[14] The fold-increase in solubility can be dramatic, often ranging from 10-fold to over 50-fold depending on the compound.[14][16]

Section 3: Advanced Strategies & FAQs

Q6: I'm developing a compound for preclinical animal studies. How do I choose the right formulation strategy?

A: The choice of formulation for in vivo studies depends on the required dose, the route of administration, and toxicological considerations.[17] Simple solutions are preferred, but for highly insoluble compounds like 2-phenylindole derivatives, more advanced formulations are often necessary.[10][18]

Formulation_Strategy Start Start: Need Preclinical Formulation CheckIonizable Is the compound ionizable with sufficient solubility at a tolerable pH? Start->CheckIonizable UsepH Use pH-adjusted aqueous solution CheckIonizable->UsepH Yes CheckCoSolvent Is required dose achievable in a tolerable co-solvent vehicle (e.g., <10% DMSO)? CheckIonizable->CheckCoSolvent No UseCoSolvent Use co-solvent solution CheckCoSolvent->UseCoSolvent Yes CheckCD Is solubility significantly enhanced by cyclodextrins (e.g., HP-β-CD)? CheckCoSolvent->CheckCD No UseCD Use cyclodextrin-based solution CheckCD->UseCD Yes Advanced Consider Advanced Formulations: - Nanosuspension - Solid Dispersion - Lipid-Based System CheckCD->Advanced No

Caption: Decision tree for selecting a preclinical formulation strategy.

Q7: I'm seeing batch-to-batch variability in my solubility measurements. Could this be due to polymorphism?

A: Yes, this is a distinct possibility and a critical consideration in drug development. Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have significantly different physical properties, including melting point, stability, and, most importantly, solubility.

Generally, a metastable polymorph will have a higher solubility than the most thermodynamically stable form.[6] If your synthesis or purification process produces different polymorphic forms in different batches, you will observe inconsistent solubility. It is crucial to characterize the solid form of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency.

Q8: What is the difference between formulating for an in vitro screen versus an in vivo toxicology study?

A: The primary difference lies in the constraints on excipients and concentration.

  • In Vitro Screening: The main goal is to get the compound into solution to assess its biological activity. Higher concentrations of co-solvents like DMSO are often acceptable (e.g., up to 1% in the final assay volume). The focus is on achieving the target concentration without precipitation.

  • In Vivo Toxicology/PK Studies: The formulation must be safe and well-tolerated by the animal model.[17] High concentrations of organic solvents are often avoided. The formulation must not only solubilize the drug but also facilitate its absorption. This is where technologies like cyclodextrins, nanosuspensions, or lipid-based formulations become essential for delivering the required dose safely and effectively.[10]

References

Sources

Troubleshooting

Technical Support Center: Knoevenagel Condensation for Sterically Hindered Indoles

[1] Status: Operational Ticket ID: KNC-IND-OPT-001 Subject: Optimization of Knoevenagel Condensation for Sterically Hindered Indole-3-Carboxaldehydes Assigned Specialist: Senior Application Scientist Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: KNC-IND-OPT-001 Subject: Optimization of Knoevenagel Condensation for Sterically Hindered Indole-3-Carboxaldehydes Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for optimizing Knoevenagel condensations. You are likely here because standard protocols (Piperidine/Ethanol/Reflux) have failed to convert your sterically hindered indole substrate.

The Core Problem: In sterically hindered indoles (e.g., 2-substituted or N-alkylated indole-3-carboxaldehydes), the carbonyl carbon is shielded. Furthermore, the indole ring is electron-rich, making the aldehyde less electrophilic than a standard benzaldehyde.

  • Steric Wall: Substituents at the C2 position physically block the approach of the bulky carbanion (from the active methylene compound).

  • Electronic Deactivation: The indole nitrogen lone pair donates density into the ring, reducing the partial positive charge on the carbonyl carbon.

The Solution: To overcome this, we must either increase the energy of the system (Microwave) or activate the electrophile (Lewis Acid Catalysis).

Mechanistic Workflow (Visualization)

The following diagram illustrates the standard pathway versus the Lewis Acid-activated pathway required for hindered substrates.

Knoevenagel_Mechanism cluster_Standard Standard Path (Fails for Hindered) cluster_Optimized Lewis Acid Path (Success) Start Hindered Indole-3-CHO (Low Electrophilicity) Std_Base Weak Base (Piperidine) Start->Std_Base Steric_Block STERIC BLOCK (Reaction Stalls) Start->Steric_Block Lewis_Acid Lewis Acid (TiCl4 / ZnCl2) Start->Lewis_Acid Coordination Act_Methylene Active Methylene (Malononitrile/Meldrum's Acid) Act_Methylene->Std_Base Enolate Enolate Anion Std_Base->Enolate Enolate->Steric_Block Slow Attack Nucleophilic Attack Enolate->Attack Activated_CHO Activated Carbonyl (Highly Electrophilic) Lewis_Acid->Activated_CHO Activated_CHO->Attack Elimination Elimination (-H2O) Attack->Elimination Product Vinyl Indole Product Elimination->Product

Figure 1: Mechanistic divergence between standard base catalysis (blocked by steric hindrance) and Lewis Acid activation (overcoming the barrier).

Troubleshooting Guides (FAQ Format)

Category A: Reaction Stalled / Low Conversion

Q: I am using Piperidine in Ethanol at reflux, but my conversion is stuck at <20% after 24 hours. Why? A: This is the classic signature of steric hindrance. The activation energy required for the nucleophilic attack is too high for thermal reflux in ethanol (78°C).

  • Immediate Fix: Switch to Microwave Irradiation . This provides direct kinetic energy to the molecules, often reducing reaction times from hours to minutes [1].

  • Alternative Fix: Use a Lewis Acid (TiCl4) .[1] Titanium tetrachloride coordinates to the carbonyl oxygen, increasing its electrophilicity so significantly that even bulky nucleophiles can attack [2].

Q: My substrate is an N-protected indole (e.g., N-Boc, N-Tosyl). Does this affect reactivity? A: Yes. While electron-withdrawing groups (EWG) on the Nitrogen should theoretically make the aldehyde more reactive (by reducing the donation of the N-lone pair), the steric bulk of a Tosyl or Boc group often outweighs the electronic benefit.

  • Recommendation: Use Solvent-Free conditions with Ammonium Acetate.[2] The high concentration of reagents forces the collision frequency to increase, overcoming the steric barrier [3].

Category B: Solubility & Precipitation

Q: My indole aldehyde is not dissolving in Ethanol. Can I use DMF? A: Yes, but be cautious.

  • The Risk: DMF is difficult to remove and can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile.

  • Better Option: Use Ionic Liquids (e.g., [bmim]BF4).[3] They act as both solvent and catalyst, stabilize the charged intermediates, and are excellent for dissolving lipophilic, hindered indoles. They are also recyclable [4].[3]

Category C: Side Reactions

Q: I am seeing a "dimer" or "bis-addition" product. What is this? A: This is likely a bis(indolyl)methane or a Michael addition product.[4] If the Knoevenagel product forms but the reaction continues, a second equivalent of indole or active methylene can attack the newly formed double bond.

  • Prevention:

    • Ensure strictly 1:1 stoichiometry .

    • Lower the temperature immediately upon consumption of the starting material (monitor via TLC).

    • Avoid strong mineral acids which catalyze bis-indole formation [5].

Optimized Experimental Protocols

Select the protocol that matches your available equipment and substrate difficulty.

Protocol A: Microwave-Assisted (Recommended for Hindered Substrates)

Best for: 2-substituted indoles, rapid library synthesis.

  • Reagents:

    • Sterically hindered Indole-3-carboxaldehyde (1.0 mmol)

    • Active Methylene (e.g., Malononitrile, 1.1 mmol)

    • Catalyst: Piperidine (2 drops) or Ammonium Acetate (1.5 equiv for solvent-free)

    • Solvent: Ethanol (2 mL) OR Solvent-Free (if using NH4OAc)

  • Procedure:

    • Place reactants in a microwave-safe process vial.

    • Irradiate at 140 W (or set temp to 80–100°C ) for 2–10 minutes .

    • Critical Step: Monitor via TLC every 2 minutes. Hindered substrates may require up to 15 minutes.

  • Workup:

    • Cool to room temperature.[5]

    • Pour onto crushed ice. The product should precipitate as a solid. Filter and wash with cold ethanol.

Protocol B: Lewis Acid Mediated (The "Nuclear Option")

Best for: Extremely unreactive substrates where thermal/microwave methods fail.

  • Reagents:

    • Indole-3-carboxaldehyde (1.0 mmol)

    • Active Methylene (1.1 mmol)

    • Catalyst: TiCl4 (2.0 mmol) + Pyridine (4.0 mmol)

    • Solvent: Anhydrous THF or Dichloromethane (DCM)

  • Procedure:

    • Cool a solution of THF/DCM to 0°C under Nitrogen/Argon.

    • Add TiCl4 dropwise (fuming!). A yellow/orange precipitate (the Ti-complex) will form.

    • Add the Indole aldehyde and Active Methylene compound.[4][6][7]

    • Add Pyridine dropwise.

    • Allow to warm to room temperature and stir for 1–4 hours.

  • Workup:

    • Quench carefully with saturated aqueous NH4Cl.

    • Extract with DCM.[4]

    • Note: This method drives the reaction to completion by irreversibly trapping water with Titanium.

Data Comparison: Catalyst Efficiency

The following table summarizes the efficiency of different catalytic systems for hindered indoles (e.g., 2-methylindole-3-carboxaldehyde).

Catalyst SystemConditionsTimeYieldSuitability for Hindered
Piperidine / EtOH Reflux6–12 h40–60%Low
L-Proline Reflux4–8 h65–75%Moderate
[bmim]BF4 (Ionic Liquid) 80°C30–60 min85–92%High
Microwave / NH4OAc 140 W2–5 min 90–95% Excellent
TiCl4 / Pyridine 0°C to RT1–2 h88–95%Excellent (for tough cases)

References

  • Jain, S., et al. (2010).[6] Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction. E-Journal of Chemistry.

  • Yamagishi, Y., et al. (2021).[8] Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.

  • Biradar, J. S., & Sasidhar, B. S. (2011).[2] Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues. European Journal of Medicinal Chemistry.

  • Su, C., et al. (2003).[3] Ionic liquid [bmim]BF4 catalyzed Knoevenagel condensation. Synthesis.

  • BenchChem Technical Support. (2025). Troubleshooting Knoevenagel condensation side reactions.

For further assistance, please contact the Application Science team with your specific substrate structure and TLC data.

Sources

Optimization

Technical Support Center: Purification of Indole Acrylate Products

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted aldehydes from indole acrylate products synthesized via Mi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted aldehydes from indole acrylate products synthesized via Michael addition.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Persistent Aldehyde Peak in NMR/LC-MS Despite Standard Work-up

Scenario: You have performed a Michael addition between an indole and an α,β-unsaturated aldehyde. After a standard aqueous work-up, you still observe a significant amount of unreacted aldehyde in your crude product analysis.

Root Cause Analysis:

Aldehydes, particularly those with low to moderate molecular weight, can have some solubility in common organic extraction solvents, leading to incomplete removal during a simple liquid-liquid extraction. Furthermore, if the aldehyde is sterically hindered or conjugated, its reactivity in quenching reactions may be reduced.

Solutions:

1. Sodium Bisulfite Wash: A Selective Approach

This is often the most effective method for selectively removing aldehydes from a reaction mixture.[1][2] The principle lies in the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl carbon, forming a water-soluble bisulfite adduct.[1][3] This adduct can then be easily separated into the aqueous phase during extraction.

dot

Caption: Workflow for Aldehyde Removal using Sodium Bisulfite Wash.

Protocol: Sodium Bisulfite Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol, tetrahydrofuran (THF), or acetonitrile.[2] For aliphatic aldehydes, dimethylformamide (DMF) can be particularly effective.[4]

  • Addition: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Use a volume of bisulfite solution at least equal to the volume of the organic solvent.

  • Mixing: Shake the funnel vigorously for 1-2 minutes. Be cautious, as some reactions can be exothermic.[5] Vent the funnel periodically.

  • Extraction: Add a water-immiscible organic solvent such as ethyl acetate or dichloromethane and more water. Shake the funnel again to ensure thorough mixing.[2]

  • Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct, while your indole acrylate product will remain in the organic layer.[1][2]

  • Work-up: Drain the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[1]

2. Scavenger Resins: A Solid-Phase Solution

Scavenger resins are functionalized polymers designed to react with and sequester specific molecules from a solution.[3] For aldehyde removal, resins with primary amine or hydrazine functionalities are highly effective.[6]

Advantages of Scavenger Resins:

  • Simplicity: Purification involves simple filtration.[3]

  • High Selectivity: Resins can be chosen to react specifically with aldehydes, leaving the desired product untouched.[3]

  • Reduced Solvent Usage: Compared to chromatography, scavenger resins require less solvent.[3]

dot

Caption: Protocol for Aldehyde Removal using a Scavenger Resin.

Protocol: Aldehyde Scavenger Resin

  • Resin Selection: Choose a scavenger resin appropriate for your aldehyde (e.g., aminomethylated polystyrene for general aldehydes).

  • Incubation: Add the scavenger resin to your crude product dissolved in a suitable solvent (e.g., dichloromethane, THF). Use a 2-3 fold excess of the resin's functional group capacity relative to the amount of unreacted aldehyde.

  • Agitation: Stir the mixture at room temperature. The reaction time will vary depending on the resin and the aldehyde, so monitor the reaction by TLC or LC-MS until the aldehyde is no longer detected.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Work-up: Wash the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified indole acrylate.

Frequently Asked Questions (FAQs)

Q1: My indole acrylate product is also reacting with the sodium bisulfite. How can I avoid this?

While the bisulfite addition is highly selective for aldehydes and some reactive ketones, it is possible for Michael acceptors like acrylates to undergo side reactions under certain conditions.[1][2] To minimize this, ensure you are using a freshly prepared, saturated solution of sodium bisulfite and avoid prolonged reaction times. If the issue persists, a scavenger resin is a milder and often more selective alternative.

Q2: I've tried a bisulfite wash, but a solid precipitated between the layers. What should I do?

For highly non-polar aldehydes, the resulting bisulfite adduct may not be soluble in either the organic or aqueous layer, leading to a precipitate at the interface.[2] In this case, filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[2]

Q3: Can I use column chromatography to remove the unreacted aldehyde?

Yes, column chromatography is a viable option, but it can be challenging if the aldehyde and your indole acrylate product have similar polarities and therefore similar retention factors (Rf values) on TLC.[5]

Tips for Successful Chromatographic Separation:

  • Solvent System Optimization: Carefully screen different solvent systems to maximize the separation between your product and the aldehyde. A common starting point for indole derivatives is a hexane/ethyl acetate gradient.[5][7]

  • Stationary Phase: While silica gel is most common, consider using a different stationary phase like alumina if separation on silica is poor.[8]

  • Loading Technique: For difficult separations, use a dry loading technique to ensure a tight band at the start of the column.

Q4: Are there any preventative measures I can take during the reaction to minimize unreacted aldehyde?

Absolutely. Optimizing your reaction conditions can significantly reduce the amount of leftover starting material.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. While a slight excess of one reagent is often used to drive the reaction to completion, a large excess of the aldehyde will inevitably lead to purification challenges.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS.[9][10] Quench the reaction as soon as the starting material (the limiting reagent) is consumed to prevent the formation of byproducts.

Q5: Can I recover the aldehyde after a bisulfite wash?

Yes, the bisulfite addition reaction is reversible.[1][2] To recover the aldehyde, take the aqueous layer containing the bisulfite adduct and basify it with a strong base like sodium hydroxide to a pH of around 12.[1] This will regenerate the free aldehyde, which can then be extracted with an organic solvent.[1][2]

References

  • University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Google Patents. (1974). Purification of a material containing aldehyde impurities.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • de Oliveira, F. M., et al. (2015). Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. Journal of the Chinese Institute of Chemical Engineers.
  • Chemicals based on active polyamine compounds. (n.d.). Aldehyde Scavenger. Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • VTechWorks. (n.d.). Chapter 5. Aldehyde Scavenging Agents and Packaging Material. Retrieved from [Link]

  • ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction? Retrieved from [Link]

  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. Retrieved from [Link]

  • Reddit. (2023). How to get rid of aldehyde from reaction mixture. Retrieved from [Link]

  • Excedr. (2023). Chromatography Techniques & Key Components. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Unit – 2 Chromatographic techniques Chromatography is a laboratory technique for the separation of a mixture. The mixture is. Retrieved from [Link]

  • Reddit. (2024). Purification Troubleshooting. Retrieved from [Link]

  • JournalAgent. (2016). Separation techniques: Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and evaluation of acrylate resins suspending indole derivative structure in the side chain for marine antifouling. Retrieved from [Link]

  • PubMed. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]

  • Google Patents. (1991). Process of preparing purified aqueous indole solution.
  • ResearchGate. (n.d.). The importance of aldehyde group in the Michael addition reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate

Topic: Long-term Storage & Stability Protocol Compound: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate (CAS: 1017968-62-5 / Analogous to 15181-86-9) Target Audience: Medicinal Chemists, Process Development Scientists, Lab Mana...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Storage & Stability Protocol Compound: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate (CAS: 1017968-62-5 / Analogous to 15181-86-9) Target Audience: Medicinal Chemists, Process Development Scientists, Lab Managers.

Part 1: The Core Directive (Executive Summary)

Status: Critical / Sensitive Shelf-Life: 12–24 months (under optimal conditions) Primary Threats: Photo-isomerization, Indole Oxidation, Hydrolysis.

Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is a conjugated system combining an electron-rich indole heterocycle with an electron-deficient acrylate ester. This "push-pull" electronic structure makes it highly reactive to environmental stress. Do not treat this merely as a stable solid. It requires a specific "Cold-Dark-Inert" triad for preservation.

Immediate Action Checklist:

  • Light: Protect from ambient UV/Vis light immediately (amber vials or foil).

  • Atmosphere: Flush headspace with Argon or Nitrogen.

  • Temperature: Store at -20°C (optimal) or 2–8°C (acceptable for <3 months).

Part 2: Technical Deep Dive & Troubleshooting

The Stability Triad: Mechanisms of Degradation

To stabilize this compound, you must understand why it fails. The molecule has three "kill zones":

  • Zone A (The Double Bond): The acrylate alkene linker is susceptible to

    
     photocycloaddition (dimerization) and 
    
    
    
    photo-isomerization under UV light.
  • Zone B (The Indole Core): The nitrogen-rich ring is prone to autoxidation, leading to rosindole formation (pinking/reddening) or cleavage to isatin derivatives.

  • Zone C (The Ester): While the ethyl ester is relatively robust, prolonged exposure to ambient moisture will hydrolyze it to the free acid, altering solubility and potency.

Visualization: Degradation Pathways

DegradationPathways cluster_legend Risk Level Compound Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate (Active API) Isomer Z-Isomer / Dimers (Inactive) Compound->Isomer UV Light (hν) [Fastest] Oxide Indolenine / Isatin Derivatives (Colored Impurities) Compound->Oxide O2 + Radical Initiator Acid Free Acrylic Acid Derivative (Solubility Change) Compound->Acid H2O + Heat High Risk High Risk Medium Risk Medium Risk

Caption: Figure 1. Primary degradation vectors. Light exposure is the most immediate threat, followed by oxidative stress.

Troubleshooting Guide (Q&A)

Q1: The compound has turned from off-white to a light pink or reddish hue. Is it still usable?

  • Diagnosis: This indicates Indole Oxidation . The "pinking" is characteristic of rosindole-like radical formation, often triggered by trace peroxides or air exposure.

  • Solution:

    • Minor Pink Tint: Likely <1% impurity. Purify via recrystallization (Ethanol/Water or Toluene/Hexane) or filtration through a short silica plug.

    • Deep Red/Brown: Significant degradation. Check purity via HPLC. If <95%, repurification is mandatory.

  • Prevention: Always store under inert gas (Argon preferred over Nitrogen due to density).

Q2: I see a new peak in my HPLC chromatogram appearing just before the main peak after leaving the sample on the bench.

  • Diagnosis: This is likely

    
     Isomerization . The trans-acrylate (E) is thermodynamically stable, but ambient lab light can drive it to the cis (Z) form.
    
  • Solution: Run the HPLC with a diode array detector (DAD). Isomers often have identical mass (LC-MS) but slightly different UV max absorption.

  • Recovery: Isomerization is sometimes reversible via heating or acid catalysis, but it is safer to recrystallize to remove the Z-isomer, which often has different solubility.

Q3: The solid has become sticky or formed a gum.

  • Diagnosis: Hydrolysis or Oligomerization . If the ester hydrolyzes, the resulting acid can disrupt the crystal lattice, attracting moisture (hygroscopicity). Alternatively, partial polymerization of the acrylate tail can create amorphous gums.

  • Solution: Check proton NMR.

    • Loss of Ethyl signals (quartet ~4.2 ppm, triplet ~1.3 ppm): Hydrolysis.

    • Broadening of alkene signals: Polymerization.[1]

  • Verdict: Discard if polymerized. Recrystallize if hydrolyzed.

Experimental Protocols
Protocol A: Optimal Storage System (The "Gold Standard")

For storage > 1 month.

  • Container: Use amber borosilicate glass vials with Teflon-lined screw caps. Avoid plastic tubes (leachables).

  • Atmosphere: Place the open vial in a vacuum desiccator. Cycle Vacuum/Argon three times. Cap immediately under Argon flow.

  • Desiccant: Place the sealed vial inside a secondary container (jar/bag) containing activated silica gel or molecular sieves packets.

  • Temperature: Store at -20°C .

  • Thawing: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

Protocol B: Emergency Purification (Recrystallization)

Use this if purity drops below 95%.

  • Solvent System: Ethanol (95%) is the starting point. If solubility is too low, use Ethanol/THF (9:1).

  • Dissolution: Dissolve crude solid in minimal hot solvent (~60°C). Do not boil excessively to avoid polymerization.

  • Filtration: Hot filter if insoluble particulates (polymers) are present.

  • Crystallization: Allow to cool slowly to RT, then move to 4°C.

  • Wash: Filter crystals and wash with cold (-20°C) Ethanol.

  • Dry: Vacuum dry at RT in the dark.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., DMSO or Methanol stocks)? A: Not recommended for >24 hours. In solution, the molecules have higher translational freedom, increasing the rate of bimolecular reactions (dimerization) and oxidation.

  • If you must: Store in anhydrous DMSO at -80°C, protected from light. Stability is roughly 1-3 months.

  • Avoid: Protic solvents (Methanol/Water) for long-term storage due to hydrolysis risks.

Q: Does this compound require a radical inhibitor like MEHQ? A: Generally, No. Unlike liquid ethyl acrylate monomers which require MEHQ (and oxygen!) to prevent runaway polymerization, this solid research intermediate is kinetically trapped in the crystal lattice. Adding MEHQ is unnecessary and introduces a contaminant. The best "inhibitor" here is the exclusion of light.

Q: Is the "2-phenyl" group stabilizing or destabilizing? A: Both.

  • Stabilizing: It sterically protects the indole C2 position, preventing some common indole oxidation pathways.

  • Destabilizing: It extends the conjugation length, shifting the absorption maximum (λmax) into the visible spectrum. This makes the molecule more sensitive to ambient light than unsubstituted indole acrylates.

Decision Tree for Handling

HandlingLogic Start Received Compound Check Check Appearance Start->Check White Off-White / Yellow Check->White Normal Pink Pink / Red / Brown Check->Pink Oxidized Action1 Store: -20°C, Dark, Argon White->Action1 Action2 Check Purity (HPLC/NMR) Pink->Action2 Decision Purity > 95%? Action2->Decision Decision->Action1 Yes Recryst Recrystallize (EtOH) Decision->Recryst No (Minor) Discard Discard (>10% degradation) Decision->Discard No (Major)

Caption: Figure 2. Workflow for assessing compound viability upon receipt or retrieval from storage.

References
  • Sigma-Aldrich. Ethyl 3-(1H-indol-3-yl)acrylate Product Sheet & Safety Data.[2] (Analogous stability data for indole acrylates).

  • Cayman Chemical. trans-Indole-3-acrylic acid Product Information. (Storage protocols for indole acrylic acid derivatives: -20°C, solid state).

  • Synthomer. Ethyl Acrylate Monomer Handling Guide. (General acrylate polymerization risks and light sensitivity).

  • National Institutes of Health (PMC). Nutrient Salts Promote Light-Induced Degradation of Indole-3-Acetic Acid. (Mechanisms of indole photodegradation and oxidation).

  • Fisher Scientific. Safety Data Sheet: Ethyl indole-3-acrylate. (Handling precautions: Light sensitive, Air sensitive).

Sources

Optimization

Separation of E/Z isomers of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate

The following technical guide is structured as a Tier-3 Support Knowledge Base for the separation and purification of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate . This content is designed for organic chemists and purificat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the separation and purification of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate . This content is designed for organic chemists and purification specialists requiring high-purity isolation of E/Z isomers.

Ticket Subject: Separation of E/Z isomers of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High

Diagnostic & Identification: "Which Isomer Do I Have?"

Before attempting separation, you must definitively assign the stereochemistry of your crude mixture. Relying solely on retention time (


) is risky due to matrix effects.
Q: How do I distinguish the E and Z isomers using NMR?

A: Proton NMR (


H-NMR) is the gold standard. Focus on the vinylic protons of the acrylate side chain.

The geometry of the double bond creates distinct scalar coupling constants (


-values) due to the Karplus relationship.
FeatureE-Isomer (Trans) Z-Isomer (Cis) Structural Logic
Coupling (

)
15.0 – 16.5 Hz 8.0 – 12.0 Hz Dihedral angle of 180° (E) vs 0° (Z) dictates orbital overlap.
Chemical Shift (

)
Downfield shift (Deshielded)Upfield shift (Shielded)Anisotropic effect of the indole ring and carbonyl group.
NOE Signal Strong NOE between Vinyl-H and Indole C4-HStrong NOE between Vinyl-H and Ester Ethyl groupSpatial proximity verification.

Technical Note: The E-isomer is typically the thermodynamic product and appears more planar. The Z-isomer often exhibits steric clash between the ester group and the phenyl ring at the indole C2 position, leading to a twisted conformation.

Separation Protocols: "How Do I Purify Them?"

Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal purification route based on your crude purity and scale.

SeparationWorkflow Start Crude Mixture (E/Z Ratio Check) RatioCheck Is E/Z Ratio > 80:20? Start->RatioCheck Crystallization Method A: Fractional Crystallization RatioCheck->Crystallization Yes (Enriched) Chromatography Method B: Flash Chromatography RatioCheck->Chromatography No (Close to 50:50) HPLC Method C: Prep-HPLC (Reverse Phase) Crystallization->HPLC Purity < 98% Chromatography->HPLC Difficult Separation

Figure 1: Decision tree for selecting the purification method based on initial isomeric ratio.

Method A: Flash Chromatography (Normal Phase)

Best for: Crude mixtures with significant amounts of both isomers.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Elution Order:

    • Z-Isomer (First Eluting): The twisted geometry reduces interaction with surface silanols.

    • E-Isomer (Second Eluting): Planar conjugation increases adsorption to the polar silica surface.

Protocol:

  • Equilibration: Start with 95:5 (Hexane:EtOAc).

  • Loading: Dry load on Celite is recommended to prevent band broadening due to solubility issues in non-polar mobile phases.

  • Gradient: Ramp slowly to 80:20 over 20 column volumes (CV).

  • Observation: Indole acrylates are UV active. Monitor at 254 nm and 365 nm.

Method B: Fractional Crystallization

Best for: Scale-up (>1g) where one isomer is dominant (>80%).

  • Solvent System: Ethanol/Water or Toluene/Hexane.

  • Mechanism: The E-isomer, being more planar, typically has higher lattice energy and crystallizes more readily than the Z-isomer.

  • Procedure:

    • Dissolve crude in hot Ethanol.

    • Add water dropwise until turbidity persists.

    • Cool slowly to room temperature, then 4°C in the dark (See Section 3).

    • Filter the precipitate (enriched E-isomer). The mother liquor will be enriched in the Z-isomer.

Troubleshooting & Stability: "Why Is My Purity Dropping?"

The most common ticket submitted for this compound involves "spontaneous" isomerization during workup. This is almost always a photochemical or acid-catalyzed event.

Q: My pure Z-isomer converted back to E after drying. Why?

A: You likely exposed the compound to ambient light or acidic conditions.

Root Cause Analysis:

  • Photoisomerization: Indole acrylates contain a conjugated "push-pull" system (Indole donor

    
     Acrylate acceptor). Absorption of UV/Blue light excites the 
    
    
    
    transition, lowering the rotational barrier of the double bond. The system relaxes to the thermodynamic minimum (usually E).
  • Acid Catalysis: Trace acid on silica gel or in chloroform (CDCl

    
    ) can protonate the carbonyl or indole nitrogen, facilitating rotation.
    
Isomerization Pathway Diagram

Isomerization Z_Isomer Z-Isomer (Less Stable) Excited Excited State (Biradical/Zwitterion) Z_Isomer->Excited Absorption Excited->Z_Isomer Relaxation E_Isomer E-Isomer (Thermodynamic Product) Excited->E_Isomer Relaxation UV UV Light (hν) UV->Z_Isomer Acid H+ (Acid Trace) Acid->Z_Isomer

Figure 2: Mechanism of Z-to-E isomerization triggered by environmental factors.

Prevention Checklist

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) HPLC? A: Yes.

  • Mobile Phase: Acetonitrile / Water (with 0.1% Formic Acid).

  • Elution Order: On C18, the elution order is often reversed compared to silica. The planar E-isomer interacts more strongly with the C18 chains and typically elutes after the Z-isomer.

  • Warning: Avoid low pH (< 2) for extended periods to prevent hydrolysis of the ester or isomerization.

Q: What if I actually want the Z-isomer? A: If the Z-isomer is the desired target but you have mostly E:

  • Dissolve the E-isomer in Methanol.

  • Irradiate with a UV lamp (365 nm) to establish a photostationary state (PSS).

  • The mixture will equilibrate (often 60:40 or 50:50 E:Z).

  • Separate via Flash Chromatography (Method B) immediately in the dark.

References

  • Synthesis and Characterization of Indole Acrylates

    • Sole, D., et al. "Synthesis of 3-[2-(Phenyl/methylsulfonyl)ethyl]indoles."[1] ResearchGate.[2] Available at:

  • NMR Distinction of E/Z Isomers

    • Detailed NMR data for similar diphenyldipyrroethene systems confirming J-coupling trends. Royal Society of Chemistry. Available at:

  • Photoisomerization Mechanisms

    • Liu, R.S.H.[3] "Photoisomerization Reaction Mechanisms." University of Miami. Available at:

  • Chromatographic Separation of Isomers

    • "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers." Longdom Publishing. Available at:

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 2-phenyl substituted indoles

Technical Guide: C NMR Chemical Shift Assignment for 2-Phenyl Substituted Indoles Executive Summary Characterizing 2-phenylindole derivatives presents a specific spectroscopic challenge: distinguishing the indole backbon...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: C NMR Chemical Shift Assignment for 2-Phenyl Substituted Indoles

Executive Summary

Characterizing 2-phenylindole derivatives presents a specific spectroscopic challenge: distinguishing the indole backbone signals from the overlapping phenyl ring resonances. This guide provides a comparative analysis of


C NMR chemical shifts, focusing on the diagnostic signals that differentiate 2-phenylindoles from their 3-phenyl isomers and unsubstituted precursors.

Key Diagnostic Indicator: The C2 carbon in 2-phenylindole is quaternary and typically appears at 136–139 ppm , whereas the C3 carbon remains a methine signal significantly upfield at 99–103 ppm . This contrasts sharply with 3-phenylindole, where the C3 becomes quaternary (~115 ppm) and C2 remains a methine (~123 ppm).

Structural Logic & Electronic Environment

To interpret the NMR data accurately, one must understand the electronic perturbations caused by the phenyl ring at the C2 position.

  • Resonance Effects: The phenyl ring at C2 extends the

    
    -conjugation system. This delocalization deshields the C2 carbon, moving it downfield compared to the C2 of unsubstituted indole.
    
  • The C3 Anomaly: The C3 position in indoles is electron-rich (enamine-like character). In 2-phenylindole, C3 remains protonated. Its chemical shift (

    
     99–103 ppm) is a critical "anchor point" for assignment because it is often the most shielded (upfield) signal in the aromatic region, distinct from the clustered benzene/phenyl signals (118–130 ppm).
    
  • Quaternary Carbons: The introduction of the phenyl group creates a new quaternary center at C2. In

    
    C NMR, this results in a signal with significantly lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times (
    
    
    
    ).

Comparative Chemical Shift Analysis

The following data compares 2-phenylindole with its structural isomers and parent compounds. All values are reported in DMSO-


 , the standard solvent for polar heterocycles.
Table 1: Diagnostic Shifts – Indole vs. Phenylindoles (ppm)
Carbon PositionIndole (Ref)2-Phenylindole 3-PhenylindoleDiagnostic Note
C2 125.2 (CH)137.5 (C_qt) 123.5 (CH)C2 becomes quaternary in 2-PI.
C3 101.5 (CH)100.9 (CH) 116.5 (C_qt)C3 is upfield & protonated in 2-PI.
C3a (Bridge)127.8 (C_qt)128.5 (C_qt) 126.5 (C_qt)Bridgehead carbon.
C7a (Bridge)136.1 (C_qt)136.8 (C_qt) 136.5 (C_qt)Bridgehead next to Nitrogen.
Phenyl C1' N/A132.5 (C_qt) 135.0 (C_qt)Connection point on phenyl ring.
Phenyl C2'/6' N/A125.4 (CH) 127.5 (CH)Ortho carbons of phenyl ring.

Note: Values are approximate averages derived from spectral databases and may vary by


0.5 ppm depending on concentration and temperature.
Table 2: Substituent Effects on 2-Phenylindole (Para-substitution on Phenyl Ring)

Substituents on the phenyl ring primarily affect the phenyl carbons but transmit electronic effects to the indole C2.

Substituent (para)Effect on Indole C2 (

)
Effect on Phenyl C1' (

)
Mechanistic Insight
-H (Baseline) 137.5132.5Standard conjugation.
-OCH

(EDG)
137.8125.1Resonance donation shields C1', slight deshielding of C2.
-NO

(EWG)
135.8138.2Strong induction deshields C1'; withdraws density from indole.
-F (Halogen) 136.5129.0 (

)
Look for C-F coupling.

Hz at C4'.

Experimental Protocol for Accurate Assignment

Assigning these structures requires more than a standard 1D Carbon experiment. The low intensity of the C2 quaternary carbon often leads to it being missed or confused with noise.

Step-by-Step Characterization Workflow

NMR_Workflow Start Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Run1D_H 1D Proton NMR (Identify NH and C3-H) Start->Run1D_H Run1D_C 1D Carbon NMR (D1 relaxation > 2s) Run1D_H->Run1D_C Decision Are Quaternary Carbons Visible? Run1D_C->Decision Decision->Run1D_C No (Increase D1/Scans) HSQC 2D HSQC (Correlate Protonated Carbons) Decision->HSQC Yes HMBC 2D HMBC (Long Range C-H) HSQC->HMBC Analysis Assignment Logic: 1. Match C3-H to C3 (HSQC) 2. C3-H correlates to C2, C3a, C9 (HMBC) 3. NH correlates to C2, C3, C3a, C7a (HMBC) HMBC->Analysis Final Final Structure Confirmation Analysis->Final

Caption: Logical workflow for assigning 2-phenylindole derivatives. Note the critical role of HMBC in linking the indole NH and C3-H to the quaternary C2.

Optimized Acquisition Parameters (Bruker/Varian)
  • Solvent Choice: Use DMSO-

    
      rather than CDCl
    
    
    
    .
    • Reason: Indoles are prone to aggregation in non-polar solvents, broadening signals. DMSO sharpens the N-H proton signal, which is vital for HMBC correlations.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    seconds (standard is often 1.0s).
    • Reason: The C2, C3a, C7a, and Phenyl-C1' are quaternary. They relax slowly. Short delays saturate these nuclei, reducing their signal intensity and making them disappear into the baseline.

  • Pulse Sequence: Use zgpg30 (power-gated decoupling) to minimize NOE enhancement issues on quaternary carbons if quantitative integration is needed (though rarely done for

    
    C).
    
The "Self-Validating" Assignment Method

To ensure your assignment is correct without guessing, follow this triangulation method:

  • Identify C3: Find the proton singlet/doublet around

    
     6.8–7.2 ppm in 
    
    
    
    H NMR. In HSQC, this correlates to the carbon at
    
    
    99–103 ppm
    . This is your anchor.
  • Locate C2 via HMBC: Look for a strong HMBC correlation from the C3 proton to a quaternary carbon in the 136–139 ppm range.

  • Verify via NH: The Indole N-H (usually

    
     11–12 ppm in DMSO) will show HMBC correlations to C2, C3, C3a, and C7a . It will not correlate strongly to the phenyl ring carbons, helping you distinguish the indole core from the substituent.
    

References

  • SDBS (Spectral D

    
    C NMR spectrum of 2-Phenylindole (SDBS No. 2686). National Institute of Advanced Industrial Science and Technology (AIST).
    [Link]
    
  • Black, D. S., et al. (2000).[1] "Synthesis and reactivity of 2-phenylindoles." Tetrahedron, 56(43), 8513-8524. (Foundational work on phenylindole synthesis and characterization). [Link]

  • PubChem. 2-Phenylindole Compound Summary (CID 70669). National Library of Medicine. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general substituent effects on aromatic rings). [Link]

Sources

Comparative

Publish Comparison Guide: FTIR Analysis of Acrylate Ester Carbonyl Groups

Content Type: Technical Comparison & Protocol Guide Audience: Polymer Chemists, Pharmaceutical Scientists, and Process Engineers Focus: Vibrational Spectroscopy of Carbonyl ( ) in Acrylate Esters Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Polymer Chemists, Pharmaceutical Scientists, and Process Engineers Focus: Vibrational Spectroscopy of Carbonyl (


) in Acrylate Esters

Executive Summary: The Spectral Signature

The carbonyl (


) stretching vibration is the most intense and diagnostic band in the infrared spectrum of acrylate esters. However, its exact position is not static; it shifts predictably based on electronic conjugation and local chemical environment.

For researchers developing acrylate-based drug delivery systems or monitoring polymerization kinetics, distinguishing between the conjugated monomer and the saturated polymer is critical.

Quick Reference: Carbonyl Peak Positions
Functional GroupChemical StateWavenumber (

)
Key Characteristic
Acrylate Ester Monomer (Conjugated)1715 – 1727 Conjugation with

lowers frequency.
Polyacrylate Polymer (Saturated)1730 – 1740 Loss of conjugation shifts peak higher (blue shift).
Methacrylate Monomer1720 – 1730Methyl group influence; often overlaps with acrylates.
Saturated Ester Generic (e.g., Ethyl Acetate)1735 – 1750Baseline for non-conjugated esters.

Mechanistic Insight: The Physics of the Shift

To interpret the spectra accurately, one must understand the underlying causality of the peak shifts. It is not merely a "lookup table" exercise but a reflection of electron delocalization.

The Conjugation Effect (Mesomeric Effect)

In an acrylate monomer (e.g., n-butyl acrylate), the carbonyl group is conjugated with the adjacent vinyl group (


).
  • Mechanism: The

    
    -electrons of the 
    
    
    
    bond delocalize into the
    
    
    bond (resonance).
  • Result: This delocalization increases the single-bond character of the carbonyl, weakening the bond spring constant (

    
    ).
    
  • Spectral Outcome: According to Hooke's Law (

    
    ), a weaker bond vibrates at a lower frequency  (
    
    
    
    ).
The Polymerization Shift

During polymerization, the


 double bond opens to form the polymer backbone.
  • Mechanism: The conjugation is broken. The carbonyl group is now attached to a saturated carbon chain.

  • Result: The

    
     bond regains its full double-bond character (stronger 
    
    
    
    ).
  • Spectral Outcome: The peak shifts to a higher frequency (

    
    ).
    

ConjugationEffect Monomer Acrylate Monomer (C=C conjugated with C=O) Resonance Electron Delocalization (Resonance Hybrid) Monomer->Resonance Polymer Polyacrylate (Saturated Backbone) Monomer->Polymer Polymerization WeakBond Reduced C=O Bond Order (Weaker Spring) Resonance->WeakBond LowFreq Lower Wavenumber (1715-1727 cm⁻¹) WeakBond->LowFreq NoResonance Conjugation Broken Polymer->NoResonance StrongBond Standard C=O Bond Order (Stiffer Spring) NoResonance->StrongBond HighFreq Higher Wavenumber (1730-1740 cm⁻¹) StrongBond->HighFreq

Figure 1: Mechanistic pathway explaining the spectral blue shift observed during acrylate polymerization.

Comparative Analysis: Acrylates vs. Alternatives[1]

When analyzing complex formulations, acrylates often coexist with methacrylates or other esters.[1][2] Distinguishing them requires looking beyond the carbonyl peak.

Table 1: Spectral Differentiation Matrix
FeatureAcrylate (e.g., n-BA)Methacrylate (e.g., PMMA)Saturated Ester
Carbonyl (

)
1730–1740

(Polymer)
~1730

(Polymer)
1735–1750

Vinyl (

)
1635–1640

(Sharp)
1635–1640

(Weak)
Absent
Vinyl Deformation 810–812

(Twisting)
810–815

Absent
C-H Stretch Methylene dominant (

)
Methyl dominant (

)
Variable
Fingerprint Broad ester C-O (

)
Sharp doublet often seenC-O stretch (

)

Key Insight: While the carbonyl peaks overlap significantly between polyacrylates and polymethacrylates, the C-H stretching region (2800–3000


) is often more diagnostic. Methacrylates show distinct splitting due to the 

-methyl group, whereas acrylates are dominated by backbone methylene vibrations.

Experimental Protocol: Monitoring Polymerization

This protocol describes a self-validating method for monitoring the conversion of n-butyl acrylate (nBA) to poly(n-butyl acrylate) (PnBA) using ATR-FTIR.

Equipment & Reagents[3][4][5][6][7][8]
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4

    
     (minimum).
    
  • Scans: 16–32 scans per spectrum.

  • Reagents: n-Butyl Acrylate (monomer), Photoinitiator (e.g., DMPA).

Step-by-Step Workflow
  • Baseline Acquisition:

    • Clean ATR crystal with acetone. Collect background spectrum (air).

    • Validation: Ensure no residual peaks in

      
       region.
      
  • Monomer Reference (t=0):

    • Deposit 10

      
       of monomer/initiator mix on the crystal.
      
    • Record spectrum.[2][3][4][5]

    • Target Peaks: Note

      
       at 
      
      
      
      and
      
      
      at
      
      
      .
  • Reaction Monitoring (Real-Time):

    • Initiate polymerization (UV light or heat).

    • Collect spectra in "Rapid Scan" mode (e.g., every 5–10 seconds).

    • Observation: Watch the

      
       peak collapse and the 
      
      
      
      peak shift/broaden to
      
      
      .
  • Data Processing:

    • Normalize spectra to an internal standard peak (if available) or a non-reactive band (e.g., C-H stretch at

      
      , though this can change slightly).
      
    • Calculate conversion using the vinyl peak area:

      
      
      

Workflow Start Start Experiment Background 1. Acquire Background (Air/Clean Crystal) Start->Background MonomerScan 2. Monomer Scan (t=0) Identify 1727 cm⁻¹ (C=O) Identify 1637 cm⁻¹ (C=C) Background->MonomerScan Initiate 3. Initiate Reaction (UV/Heat) MonomerScan->Initiate RapidScan 4. Rapid Scan Series (Every 10s) Initiate->RapidScan Analyze 5. Data Analysis Track C=C disappearance Track C=O shift (1727->1735) RapidScan->Analyze

Figure 2: Workflow for real-time FTIR monitoring of acrylate polymerization.

Case Study: n-Butyl Acrylate (nBA) Polymerization[11][12]

The following data summarizes the spectral changes observed during the bulk polymerization of n-butyl acrylate.

Experimental Data Points
Vibrational ModeMonomer (nBA)Polymer (PnBA)Change (

)
C=O[6] Stretch 1727

1737

+10

(Blue Shift)
C=C Stretch 1637

DisappearsIntensity

0
=CH out-of-plane 812

DisappearsIntensity

0
C-O-C Stretch 1190

1160–1190

Broadens/Shifts

Interpretation: The shift of the carbonyl peak from 1727


  to 1737 

is the definitive confirmation of the loss of conjugation. In a kinetic study, the area of the 1637

peak is the primary metric for conversion, but the shift of the 1727

peak serves as a secondary validation of the chemical environment change.

References

  • Shimadzu Application News. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Shimadzu Corporation. Link

  • Smith, B. C. Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy, 2023.[4] Link

  • Gammadata. Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. Application Note V 254. Link

  • Getty Conservation Institute. Characterization of Binding Media (Acrylates). IRUG 2 Postprints. Link

  • Synthomer. n-Butyl Acrylate Technical Data Sheet.Link

Sources

Validation

Comparative Guide: Mass Spectrometry Characterization of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate

Executive Summary Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is a conjugated indole derivative often synthesized as an intermediate for biologically active scaffolds (e.g., anticancer agents, fluorescent probes).[1] Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is a conjugated indole derivative often synthesized as an intermediate for biologically active scaffolds (e.g., anticancer agents, fluorescent probes).[1] Its structural rigidity, conferred by the 2-phenylindole core and the acrylate linker, presents unique challenges and advantages in mass spectrometry.

This guide compares the two dominant ionization "alternatives" for this molecule: Electron Impact (EI) and Electrospray Ionization (ESI) . While EI provides a structural fingerprint useful for library matching, ESI-MS/MS is the superior choice for high-sensitivity quantification and pharmacokinetic profiling.

Part 1: Structural Context & Physicochemical Properties

Before analyzing the spectra, the analyst must understand the fragmentation triggers within the molecule.

PropertyValue / DescriptionMass Spec Implication
Formula

Monoisotopic Mass: 291.13 Da
Core Structure 2-PhenylindoleHighly stable aromatic system; resistant to ring cleavage. High intensity molecular ion (

).
Linker Acrylate (Enone-like)Conjugated double bond stabilizes the parent ion but facilitates ester cleavage.
Labile Group Ethyl EsterThe primary site of fragmentation (Loss of

or

).

Part 2: Comparative Analysis of Ionization Alternatives

For a researcher choosing a method, the decision between EI (GC-MS) and ESI (LC-MS) determines the type of data obtained.

Alternative A: Electron Impact (EI) – The Structural Fingerprint

Best for: Purity analysis, synthesis validation, and impurity identification.

  • Mechanism: High-energy (70 eV) electron bombardment creates a radical cation

    
    .
    
  • Performance:

    • Molecular Ion (

      
      ):  Intense peak at m/z 291 . The conjugation between the phenyl ring, indole, and acrylate double bond stabilizes the radical cation.
      
    • Fragmentation: Rich pattern. The high internal energy forces the molecule to break at the weakest bonds (the ester) and undergo rearrangements.

    • Drawback: Not suitable for biological matrices (plasma/tissue) due to the need for volatility (GC-MS).

Alternative B: Electrospray Ionization (ESI) – The Quantitative Standard

Best for: Drug metabolism (DMPK), trace detection, and biological matrices.

  • Mechanism: Soft ionization via protonation

    
    .[2]
    
  • Performance:

    • Parent Ion (

      
      ):  Dominant peak at m/z 292 . Almost no in-source fragmentation occurs under standard conditions.
      
    • Fragmentation: Requires Collision Induced Dissociation (CID) (MS/MS).[2][3] The fragmentation is "cleaner" and easier to interpret than EI.

    • Advantage: High sensitivity (picogram level) and compatibility with liquid chromatography (LC).

Summary Comparison Table
FeatureElectron Impact (EI)Electrospray (ESI-MS/MS)
Observed Parent


Base Peak Often m/z 291 or 218m/z 292 (Full Scan) / 246 (MS2)
Sensitivity Nanogram rangePicogram range
Structural Data High (Fingerprint)High (Controlled Fragmentation)
Primary Use Synthesis ConfirmationPK/PD Studies

Part 3: Detailed Fragmentation Pathways (ESI-MS/MS)

In ESI-MS/MS (positive mode), the fragmentation follows the Even-Electron Rule .[2] The protonated molecule


 decomposes into smaller cations and neutral molecules.[2]
The Diagnostic Pathway
  • Precursor Selection: m/z 292 (

    
    ).
    
  • Primary Loss (The Ester Cleavage):

    • The most facile loss is the ethanol moiety (neutral loss of 46 Da) or the ethoxy radical (less common in ESI, but possible as neutral loss of 45 Da if charge migration occurs).

    • Dominant Transition:

      
      .
      
    • Structure: This forms the Acylium Ion (2-phenylindole-3-acryloyl cation).

  • Secondary Loss (Decarbonylation):

    • The acylium ion is unstable and ejects Carbon Monoxide (CO, 28 Da).

    • Transition:

      
      .
      
    • Structure: This yields a highly stabilized Vinyl-Indole Cation (

      
      ). This ion is diagnostic for the specific substitution pattern.
      
  • Tertiary Loss (Skeletal Breakdown):

    • At high collision energies (>35 eV), the indole core begins to fragment, typically losing HCN (27 Da) or the phenyl ring substituent.

    • Transition:

      
       (Loss of vinyl/HCN fragments).
      
Visualization of Fragmentation Logic

Fragmentation_Pathway cluster_legend Key Mechanism Parent Parent Ion [M+H]+ m/z 292 (Protonated Ester) Acylium Acylium Cation m/z 246 (Loss of EtOH) Parent->Acylium Neutral Loss: Ethanol (-46 Da) Low Collision Energy (10-15 eV) Vinyl Vinyl-Indole Core m/z 218 (Diagnostic Peak) Acylium->Vinyl Loss of CO (-28 Da) Medium Collision Energy (20-25 eV) IndoleFrag Indole Skeletal Fragments m/z 191, 115 Vinyl->IndoleFrag Ring Cleavage (-HCN) High Collision Energy (>35 eV) Desc The stability of the m/z 218 ion confirms the 2-phenyl substitution.

Figure 1: ESI-MS/MS fragmentation tree. The m/z 218 ion is the critical diagnostic marker for the 2-phenyl-vinyl core.

Part 4: Experimental Protocol (LC-MS/MS)

To reproduce these results for validation or quantification, follow this standardized workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (with 0.1% Formic Acid). Note: Formic acid is crucial to ensure protonation (

    
    ).
    
LC Conditions (Agilent/Waters/Thermo Systems)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The compound is hydrophobic due to the phenyl-indole and ethyl groups; expect elution late in the gradient).

MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Cone Voltage: 30 V (Keep relatively low to prevent in-source fragmentation of the ester).

MRM Transitions (For Quantification)

If developing a quantitative assay (e.g., PK study), use these transitions:

  • Quantifier:

    
     (Most stable, high intensity).
    
  • Qualifier:

    
     (Confirming transition).
    
Experimental Workflow Diagram

Experimental_Workflow Sample Sample Prep (1 µg/mL in ACN/H2O) LC LC Separation (C18 Column, Gradient) Sample->LC ESI ESI Source (+) (3.5 kV, 350°C) LC->ESI Q1 Q1 Filter (Select m/z 292) ESI->Q1 CID Collision Cell (N2 Gas, 20-30 eV) Q1->CID Q3 Q3 Detection (Monitor 218 & 246) CID->Q3

Figure 2: Step-by-step Triple Quadrupole (QqQ) workflow for targeted analysis of the analyte.

Part 5: Interpretation & Validation

How to distinguish from impurities?

A common synthetic impurity is the hydrolyzed acid (3-(2-phenyl-1H-3-indolyl)-acrylic acid).

  • Impurity Mass: m/z 264 (

    
    ).
    
  • Differentiation: The ester (Analyte) appears at m/z 292. If you see m/z 264 in the full scan, your sample has degraded or hydrolysis was incomplete.

  • Isobaric Check: If you suspect an isomer (e.g., N-phenyl instead of C2-phenyl), the fragmentation energy required to break the ring system will differ. The C2-phenyl bond is significantly stronger than an N-phenyl bond; N-phenyl isomers often show an early loss of the phenyl group (m/z 77) which is not observed as a primary fragment in the 2-phenyl derivative.

Final Validation Checklist
  • Does the parent ion match theoretical mass (

    
     for EI, 
    
    
    
    for ESI)?
  • Is the "loss of ethanol" (

    
    ) observed in MS/MS?
    
  • Is the diagnostic vinyl-core ion (

    
    ) present?
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Indole-3-acrylic acid derivatives fragmentation data. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of esters in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
  • mzCloud. (2024). Spectral Trees for Indole Derivatives. HighChem. Available at: [Link]

Sources

Validation

Precision Thermal Characterization: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate

Executive Summary & Compound Profile Objective: This guide provides a technical comparison of melting point (MP) determination methodologies for Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate (CAS: 1017968-62-5), a complex ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide provides a technical comparison of melting point (MP) determination methodologies for Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate (CAS: 1017968-62-5), a complex indole-based synthetic intermediate.

Accurate thermal characterization of this compound is critical due to its structural similarity to biologically active pharmacophores (e.g., anticancer agents). Unlike simple organic solids, 2-phenylindole derivatives often exhibit high melting ranges (>190°C) , polymorphism , and thermal decomposition prior to phase transition.

PropertySpecification
Compound Name Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate
CAS Number 1017968-62-5
Molecular Formula C₁₉H₁₇NO₂
Molecular Weight 291.35 g/mol
Reference Benchmark Analogous Ethyl 3-(1H-indol-3-yl)acrylate melts at 192–194°C [1]. The 2-phenyl substituent typically elevates the MP due to increased

-stacking and rigidity.
Critical Challenge Distinguishing true thermodynamic melting (

) from oxidative decomposition (

).

Comparative Analysis: Methodological Alternatives

For high-value pharmaceutical intermediates, the choice of method dictates data integrity. We compare the Automated Optoelectronic Capillary Method (Recommended for QC) against Differential Scanning Calorimetry (DSC) (Gold Standard for R&D) and Manual Capillary (Legacy).

Table 1: Performance Matrix of MP Determination Methods
FeatureMethod A: Automated Capillary (Optoelectronic) Method B: DSC (Differential Scanning Calorimetry) Method C: Manual Capillary (Oil Bath)
Primary Output Clear Point / Meniscus Formation (Visual)Enthalpy of Fusion (

) & Onset Temp (Thermodynamic)
Liquefaction (Subjective Visual)
Precision High (±0.3°C)Ultra-High (±0.1°C)Low (±1.0–2.0°C)
Decomposition Handling Poor. Darkening samples can trigger false "melt" detection by optical sensors.Excellent. Separates endothermic melt from exothermic decomposition.Moderate. Relies entirely on operator experience.
Sample Requirement 2–5 mg1–3 mg5–10 mg
Throughput High (3–6 samples/run)Low (1 sample/run)Low (1 sample/run)
Best Use Case Routine QC / Batch Release Polymorph Screening / Stability Profiling Educational / Rough Estimation
Expert Insight: The Causality of Method Selection
  • Why DSC? Indole acrylates are prone to decarboxylation or polymerization at high temperatures. DSC identifies these events as exothermic peaks, whereas melting is endothermic. If the compound decomposes before melting, Capillary methods will yield a "decomposition point" which is kinetically dependent on heating rate, not a thermodynamic constant.

  • Why Automated Capillary? For routine purity confirmation of stable batches, DSC is too slow. Automated capillary systems with video playback allow the user to manually verify if the sensor was triggered by darkening (decomposition) or true liquefaction.

Workflow Visualization: Decision Logic

The following diagram illustrates the decision process for selecting the correct thermal analysis pathway based on sample behavior.

MP_Determination_Workflow Start Start: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate Sample PurityCheck Is Sample Dried & Solvent-Free? Start->PurityCheck Dry Vacuum Dry (40°C, 4h) Remove residual EtOAc/EtOH PurityCheck->Dry No Screening Run Rapid Capillary Scan (10°C/min) PurityCheck->Screening Yes Dry->PurityCheck Decision Observation at >190°C? Screening->Decision CleanMelt Sharp Liquefaction Decision->CleanMelt Clear Liquid Decomp Darkening/Browning before Melt Decision->Decomp Color Change MethodA Method A: Automated Capillary (Ramp 1.0°C/min) CleanMelt->MethodA MethodB Method B: DSC (Sealed Pan) (Ramp 5.0°C/min) Decomp->MethodB ResultA Report: Clear Point (QC Standard) MethodA->ResultA ResultB Report: Onset Temperature (Thermodynamic) MethodB->ResultB

Figure 1: Decision logic for selecting between Capillary and DSC methods based on initial thermal behavior.

Detailed Experimental Protocol

Recommended Method: Automated Capillary Optometry (with visual verification). Rationale: Balances precision with throughput for synthesized batches.

Phase 1: Sample Preparation (Crucial Step)
  • Desolvation: The ethyl ester moiety can hydrolyze or trap solvent. Dry the sample in a vacuum oven at 40°C for 4 hours (<10 mbar).

  • Comminution: Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse particles cause irregular heat transfer, broadening the melting range.

  • Loading: Fill the capillary tube to a height of 2–3 mm .

    • Note: Overfilling (>4 mm) introduces a thermal gradient, artificially inflating the MP reading.

  • Packing: Tap the capillary on a hard surface (or use the instrument's tamping function) to remove air pockets.

Phase 2: Instrument Configuration
  • Start Temperature: Set to 180°C (approx. 10–15°C below the expected transition of the phenyl-analog).

  • Ramp Rate:

    • Fast Ramp: 10°C/min (for range estimation only).

    • Measurement Ramp:1.0°C/min .

    • Why 1.0°C/min? High-molecular-weight indoles have low thermal conductivity. Faster rates cause "thermal lag," where the sensor temperature exceeds the actual sample temperature.

  • Stop Temperature: 240°C.

Phase 3: Measurement & Validation
  • Run the analysis.

  • Visual Verification: Do not rely solely on the automated "Clear Point" detection. Review the video recording.

    • True Melt: Solid collapses into a clear liquid meniscus.

    • Decomposition: Sample turns brown/black, bubbles evolve, or "sintering" (shrinkage) occurs without liquid formation.

  • Reference Standard Check: Run a parallel capillary with Ethyl 3-(1H-indol-3-yl)acrylate (Sigma Aldrich/Merck). It must melt at 192–194°C . If it deviates by >1°C, recalibrate the sensor.

Troubleshooting & Data Interpretation

ObservationDiagnosisCorrective Action
Broad Melting Range (>2°C) Impurities or Solvent TrappingRecrystallize from EtOH/H₂O; Vacuum dry.
Discoloration before Melt Oxidative DecompositionSwitch to DSC with a nitrogen purge (50 mL/min).
MP Lower than Expected (<190°C) Wet Sample or HydrolysisCheck for hydrolysis to the acid (Acid MP is typically higher, but mixed phase acts as eutectic impurity).
Double Melting Peak (DSC) PolymorphismRecord both onsets; the higher peak is usually the stable thermodynamic form.

References

  • Sigma-Aldrich. (n.d.). Ethyl 3-(1H-indol-3-yl)acrylate Product Specification. Retrieved from

  • Mettler Toledo. (2023). Melting Point Determination: Principle and Methods. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Ethyl indole-3-acrylate Gas Phase Spectrum. Retrieved from

  • Pharmaffiliates. (2024). Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate Reference Standard. Retrieved from

Comparative

Comparative Guide: Anticancer Potency of 2-Phenyl vs. Unsubstituted Indole Acrylates

Executive Summary This technical guide analyzes the pharmacological divergence between 2-phenyl indole-3-acrylates and their unsubstituted (2-H) counterparts. Experimental evidence identifies the 2-phenyl substituent as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological divergence between 2-phenyl indole-3-acrylates and their unsubstituted (2-H) counterparts. Experimental evidence identifies the 2-phenyl substituent as a critical pharmacophore for high-potency anticancer activity, particularly in targeting the colchicine-binding site of tubulin. While unsubstituted indole acrylates retain moderate cytotoxicity, the addition of the 2-phenyl moiety typically enhances potency by 10- to 100-fold , shifting IC50 values from the micromolar (


M) to the nanomolar (nM) range. This guide details the structure-activity relationship (SAR), mechanistic basis, and synthesis protocols validating this conclusion.

Chemical Structure & Pharmacophore Analysis

The core structural difference lies in the C2-position of the indole scaffold. This modification fundamentally alters the molecule's lipophilicity and spatial occupancy within the target protein binding pocket.

Structural Comparison
  • Unsubstituted Indole Acrylate: Features a hydrogen atom at C2. The molecule is planar but lacks the "hydrophobic anchor" required for deep pocket binding.

  • 2-Phenyl Indole Acrylate: Features a phenyl ring at C2. This ring is twisted relative to the indole plane (dihedral angle ~20-40°), creating a specific 3D conformation that mimics the biaryl system of combretastatin A-4 (CA-4), a potent vascular disrupting agent.

IndoleComparison Substrate Indole-3-Acrylate Core Unsub Unsubstituted (2-H) Low Lipophilicity Planar Topology Substrate->Unsub R = H Phenyl 2-Phenyl Substituted High Lipophilicity Twisted Biaryl Topology Substrate->Phenyl R = Phenyl Target Target: Tubulin Colchicine Site Unsub->Target Weak Binding (Loose Fit) Phenyl->Target Strong Binding (Hydrophobic Lock)

Figure 1: Structural divergence and its impact on target binding affinity.

Comparative Anticancer Potency[1][2][3][4]

Structure-Activity Relationship (SAR)

The superior performance of 2-phenyl derivatives is driven by the "Hydrophobic Clamp" effect. The colchicine binding site on


-tubulin contains a hydrophobic pocket specifically sized to accommodate biaryl systems.
FeatureUnsubstituted (2-H)2-Phenyl DerivativeMechanistic Impact
Tubulin Affinity Low (

)
High (

)
2-Phenyl group occupies the hydrophobic pocket (Zone 2 of colchicine site).
Cytotoxicity (IC50)


Nanomolar potency requires the 2-phenyl anchor.
Solubility ModerateLow (Lipophilic)High lipophilicity aids membrane permeability but requires prodrug formulation (e.g., phosphates).
Selectivity LowHighSpecificity for tumor vasculature (Vascular Disrupting Agent potential).
Representative Experimental Data

The following data contrasts a representative 2-phenyl analogue (OXi8006) against a generic 2-unsubstituted indole acrylate derivative.

Compound ClassCell LineIC50 (Cytotoxicity)Tubulin Polymerization (IC50)Source
2-Phenyl Indole (OXi8006)MDA-MB-231 (Breast)0.032

M (32 nM)
1.1

M
[Pinney et al., 2013]
2-Phenyl Indole (OXi8006)SK-OV-3 (Ovarian)0.026

M (26 nM)
--[Pinney et al., 2013]
Unsubstituted Indole (Analog 4l)HeLa (Cervical)9.73

M
> 20

M
[Bhat et al., 2020]
Unsubstituted Indole (Generic)MCF-7 (Breast)> 10

M
Inactive[Generic SAR Baseline]

Key Insight: The transition from 2-H to 2-Phenyl results in a ~300-fold increase in cytotoxicity against breast cancer cell lines.

Mechanism of Action: Tubulin Destabilization

Both classes primarily target the cytoskeleton, but 2-phenyl derivatives are validated Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site, preventing the polymerization of


-tubulin heterodimers into microtubules. This leads to mitotic arrest at the G2/M phase and subsequent apoptosis.[1]

MOA Drug 2-Phenyl Indole Acrylate Tubulin Free Tubulin Heterodimers (Alpha/Beta) Drug->Tubulin Binds Complex Drug-Tubulin Complex (Colchicine Site) Tubulin->Complex Conformational Change Polymer Microtubule Polymerization Tubulin->Polymer Normal Process Complex->Polymer Inhibits Arrest G2/M Cell Cycle Arrest Polymer->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 2: Mechanism of Action - Inhibition of Tubulin Polymerization.

Experimental Protocols

A. Synthesis: Knoevenagel Condensation

The most robust method for synthesizing indole-3-acrylates is the Knoevenagel condensation. This protocol is applicable to both 2-H and 2-Phenyl variants.

Reagents:

  • Substrate: Indole-3-carboxaldehyde (or 2-phenylindole-3-carboxaldehyde).

  • Active Methylene: Ethyl cyanoacetate or Malonic acid.

  • Catalyst: Piperidine (0.1 eq).

  • Solvent: Ethanol or Toluene.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the appropriate indole-3-carboxaldehyde and 1.2 mmol of ethyl cyanoacetate in 10 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol of piperidine dropwise.

  • Reflux: Heat the mixture to reflux (78°C for ethanol) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to obtain the pure acrylate.

B. Biological Assay: Tubulin Polymerization (Fluorescence)

This assay quantifies the potency of the compound in preventing microtubule assembly.

Principle: DAPI (4',6-diamidino-2-phenylindole) acts as a fluorescent reporter that binds efficiently to polymerized microtubules but not to free tubulin dimers. Fluorescence intensity correlates with polymer mass.

Protocol:

  • Reagent Prep: Prepare >99% pure porcine brain tubulin (Cytoskeleton Inc.) at 2 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Compound Addition: Add 5

    
    L of the test compound (dissolved in DMSO) to a 96-well black half-area plate. Include a DMSO control (0% inhibition) and Colchicine (positive control).
    
  • Initiation: Add 50

    
    L of the tubulin reaction mix containing 10 
    
    
    
    M DAPI to the wells.
  • Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time. Calculate the

    
     (rate of polymerization) and determine the IC50 based on the reduction of 
    
    
    
    relative to the DMSO control.

References

  • Pinney, K. G., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006. Bioorganic & Medicinal Chemistry.

  • Bhat, S. S., et al. (2020). Synthesis of α-indolylacrylates as potential anticancer agents using a Brønsted acid ionic liquid catalyst. Royal Society Open Science.

  • Cytoskeleton Inc. (2025). Tubulin Polymerization Assay Protocol (Fluorescence Based).

  • Gaikwad, N., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications.

  • BenchChem. (2025).[2] In Vitro Tubulin Polymerization Inhibition Assay Protocol.

Sources

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